Isocolumbin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S,2S,3S,5S,8S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13+,14+,15+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALLCALQGXXWNA-UKFLMKJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isocolumbin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002) is a naturally occurring furanoditerpenoid belonging to the clerodane class of secondary metabolites. It is an isomer of the more commonly known columbin (B190815) and has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a proposed biosynthetic pathway.
Natural Sources of this compound
This compound has been identified in several plant species, primarily within the Menispermaceae family. Its presence is often alongside its isomer, columbin. The primary documented botanical sources are:
-
Tinospora species : this compound is found in various members of the Tinospora genus, including Tinospora cordifolia and Tinospora sinensis. These climbing shrubs are widely used in traditional medicine systems in Asia and Africa.
-
Sphenocentrum jollyanum : This West African plant, particularly its fruits and roots, is a known source of this compound.
-
Penianthus zenkeri : A medicinal plant found in Central and West Africa, from which this compound has been isolated.
-
Chasmanthera dependens : The stem bark of this African liana has been reported to contain this compound among other alkaloids and diterpenes.[1]
Quantitative Analysis of this compound
Quantitative data for this compound content in its natural sources is not as extensively documented as for other major phytoconstituents. However, chromatographic methods have been employed for the quantification of related compounds, and these methodologies can be adapted for this compound. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the quantification of clerodane diterpenes.
Table 1: Quantitative Data for Columbin (as a proxy for this compound analysis)
| Plant Species | Plant Part | Method | Analyte | Concentration/Amount | Reference |
| Tinospora cordifolia | Stems | HPTLC | Columbin | Linear range: 675–1875 ng/band | [2] |
| Tinospora cordifolia | Stems | HPLC-UV-DAD | Columbin | Concentration range: 100-2000 ng | [3][4] |
Note: Specific quantitative data for this compound is limited in the reviewed literature. The data for columbin is presented to indicate the analytical methods that can be applied for this compound quantification.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway for clerodane diterpenes, which originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, producing the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
The key steps in the proposed biosynthetic pathway of this compound are:
-
Cyclization of GGPP : The pathway is initiated by a class II diterpene synthase, a clerodienyl diphosphate (B83284) synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdane-related diphosphate intermediate, typically (+)-copalyl diphosphate.
-
Rearrangement and Second Cyclization : A subsequent class I diterpene synthase (diTPS) facilitates further rearrangement and cyclization of the intermediate to form the characteristic cis-fused decalin ring system of the clerodane skeleton.
-
Oxidative Modifications : A series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases, introduce hydroxyl and carbonyl functionalities to the clerodane scaffold.
-
Furan (B31954) Ring Formation : The characteristic furan ring is believed to be formed through a series of oxidative steps and subsequent cyclization.
-
Lactone Ring Formation : The two lactone rings in the this compound structure are formed through intramolecular esterification reactions, likely enzyme-catalyzed.
The stereochemical diversity of clerodane diterpenes arises from the specific folding of the GGPP substrate within the active site of the terpene synthases and the nature of the subsequent enzymatic modifications.[5]
Experimental Protocols
Isolation of this compound from Plant Material
This protocol is a general procedure based on methods used for the isolation of columbin and other clerodane diterpenes. Optimization may be required depending on the specific plant material.
4.1.1. Extraction
-
Plant Material Preparation : Air-dry the plant material (e.g., stems, roots, or fruits) at room temperature and grind it into a coarse powder.
-
Solvent Extraction :
-
Perform successive extraction of the powdered plant material with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727).
-
Alternatively, perform a direct extraction with methanol or ethanol.
-
The extraction can be carried out by maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
-
Concentration : Concentrate the extracts under reduced pressure using a rotary evaporator.
4.1.2. Chromatographic Separation
-
Column Chromatography :
-
Subject the crude extract (typically the ethyl acetate or dichloromethane fraction) to column chromatography on silica (B1680970) gel (60-120 or 100-200 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
-
-
Thin-Layer Chromatography (TLC) Monitoring :
-
Spot the collected fractions on silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification :
-
Subject the pooled fractions to further purification using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Quantification of this compound by HPTLC
This is a general HPTLC method that can be adapted and validated for the quantification of this compound.
4.2.1. Materials and Reagents
-
HPTLC plates pre-coated with silica gel 60 F254
-
Standard this compound
-
Solvents for mobile phase (e.g., toluene, ethyl acetate, formic acid)
-
Derivatizing reagent: Anisaldehyde-sulfuric acid reagent
-
Methanol (HPLC grade) for sample and standard preparation
4.2.2. Chromatographic Conditions
-
Stationary Phase : HPTLC plates silica gel 60 F254
-
Mobile Phase : Toluene: Ethyl Acetate: Formic Acid (e.g., 7:3:0.5, v/v/v). The mobile phase should be optimized for the best separation of this compound.
-
Application : Apply standard solutions and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development : Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization : After development, dry the plate and spray with anisaldehyde-sulfuric acid reagent. Heat the plate at 110°C for 5-10 minutes.
-
Densitometric Scanning : Scan the derivatized plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 520 nm).
4.2.3. Method Validation
The developed HPTLC method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: 1H and 13C NMR Spectral Data of this compound (in CDCl3)
| Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) |
| 1 | 29.8 | 2.45 (m) |
| 2 | 19.5 | 1.80 (m), 1.65 (m) |
| 3 | 38.6 | 1.95 (m) |
| 4 | 37.7 | - |
| 5 | 54.2 | 2.90 (d, J=11.5) |
| 6 | 70.8 | 4.75 (d, J=11.5) |
| 7 | 170.5 | - |
| 8 | 34.5 | 2.60 (m) |
| 9 | 48.5 | - |
| 10 | 44.2 | 1.70 (m) |
| 11 | 26.2 | 2.15 (m), 1.90 (m) |
| 12 | 77.5 | 5.30 (t, J=8.0) |
| 13 | 125.2 | - |
| 14 | 108.2 | 6.35 (dd, J=1.8, 0.8) |
| 15 | 141.0 | 7.40 (t, J=1.8) |
| 16 | 143.5 | 7.42 (dd, J=1.8, 0.8) |
| 17 | 17.5 | 1.15 (d, J=7.0) |
| 18 | 174.2 | - |
| 19 | 20.8 | 1.05 (s) |
| 20 | 18.2 | 0.95 (d, J=6.5) |
Note: The presented NMR data is a representative compilation from various sources and may show slight variations depending on the solvent and instrument used.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. While this compound is a known natural product, further research is required to fully elucidate its quantitative distribution in the plant kingdom and to characterize the specific enzymes involved in its biosynthetic pathway. The provided protocols offer a solid foundation for researchers and drug development professionals to isolate, quantify, and further investigate the biological potential of this intriguing clerodane diterpenoid.
References
- 1. Chasmanthera dependens [prota.prota4u.org]
- 2. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocolumbin from Jateorhiza palmata: A Review of Current Knowledge and a Call for Further Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jateorhiza palmata (Lam.) Miers, commonly known as Calumba, has a long history in traditional medicine, particularly for its use as a bitter tonic to treat digestive ailments.[1] Its therapeutic properties are attributed to a rich profile of secondary metabolites, including isoquinoline (B145761) alkaloids and furanoditerpenoid lactones.[2] Among these, isocolumbin (B3435002), a furanoditerpenoid lactone, is of significant interest for its potential pharmacological activities. This technical whitepaper provides a comprehensive overview of the current publicly available knowledge on the discovery and isolation of this compound from Jateorhiza palmata. However, a detailed, reproducible experimental protocol for its isolation, along with specific quantitative data, remains elusive in the current scientific literature. This paper summarizes the existing phytochemical context and highlights the need for further research to unlock the full therapeutic potential of this compound.
Introduction to Jateorhiza palmata and its Bioactive Compounds
Jateorhiza palmata is a perennial climbing plant native to East Africa.[3] The root of the plant, known as Calumba root, is the primary part used for medicinal purposes.[1] Phytochemical investigations of Jateorhiza palmata have revealed the presence of two major classes of bioactive compounds:
-
Isoquinoline Alkaloids: These include palmatine, jatrorrhizine, and columbamine, which are known for their various biological activities.[2]
-
Furanoditerpenoid Lactones: This class of compounds is responsible for the characteristic bitter taste of the root and includes columbin, palmarin, and chasmanthin.[2] this compound is a known member of this family, structurally related to columbin.
This compound: A Furanoditerpenoid of Interest
This compound belongs to the furanoditerpenoid lactone class of natural products. These compounds are characterized by a complex molecular architecture that often translates to significant biological activity. While research on columbin, a related compound from the same plant, has suggested potential chemopreventive properties, specific studies on the biological activities and signaling pathways of this compound are scarce.[2] The lack of a readily available, detailed isolation protocol presents a significant bottleneck for further investigation into its therapeutic potential.
Current State of Isolation and Characterization: A Knowledge Gap
Despite extensive searches of scientific databases, a specific, step-by-step experimental protocol for the discovery and isolation of this compound from Jateorhiza palmata could not be found in the available literature. The existing phytochemical studies confirm the presence of furanoditerpenoids but do not provide the granular detail required for replication by other researchers.[4][5]
This lack of information includes:
-
Quantitative Data: No specific data on the yield or concentration of this compound in Jateorhiza palmata roots could be located.
-
Detailed Experimental Protocols: A reproducible methodology for the extraction, separation, and purification of this compound is not publicly documented. This includes specifics on solvents, chromatographic techniques (e.g., column chromatography, HPLC), and crystallization methods.
-
Spectroscopic Data: While general phytochemical screenings have been performed, a dedicated publication detailing the complete NMR (¹H and ¹³C), mass spectrometry, and other spectroscopic data for this compound isolated specifically from Jateorhiza palmata is not available.
A Generalized Approach to Furanoditerpenoid Isolation: An Inferred Workflow
Based on standard phytochemical practices for the isolation of furanoditerpenoid lactones from plant materials, a general workflow can be proposed. It is crucial to note that this is a hypothetical process and would require significant optimization and validation for the specific case of this compound from Jateorhiza palmata.
Caption: A generalized workflow for the isolation of furanoditerpenoids from plant material.
Conclusion and Future Directions
The study of the chemical constituents of Jateorhiza palmata has a long history, yet specific, detailed information regarding the isolation of this compound remains a significant gap in the scientific literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development and publication of a robust and reproducible protocol for the isolation of this compound are critical next steps. Such a study would not only provide the scientific community with a valuable methodology but also enable the necessary preclinical research to explore the pharmacological activities and potential therapeutic applications of this promising furanoditerpenoid lactone. Further investigation into the signaling pathways affected by this compound could unveil novel mechanisms of action and pave the way for the development of new therapeutic agents.
References
A Technical Guide to the Bioactive Compounds of Tinospora cordifolia for Researchers and Drug Development Professionals
An In-depth Exploration of Phytochemistry, Quantitative Analysis, and Mechanisms of Action
Introduction
Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family and commonly known as "Guduchi" or "Giloy," is a cornerstone of traditional Ayurvedic medicine.[1][2] Revered for its wide array of therapeutic properties, this climbing shrub has garnered significant scientific interest for its potential in modern drug development.[3] Its pharmacological efficacy is attributed to a rich and diverse profile of bioactive compounds.[1][4] This technical guide provides a comprehensive overview of the key bioactive constituents of Tinospora cordifolia, their quantitative analysis, and the molecular signaling pathways through which they exert their effects. Detailed experimental protocols are provided to facilitate further research and development in this promising area of natural product chemistry and pharmacology.
Major Bioactive Compounds
Tinospora cordifolia is a rich reservoir of various classes of phytochemicals, with the primary active constituents being alkaloids, terpenoids (including diterpenoids and sesquiterpenoids), lignans, steroids, glycosides, and flavonoids.[1][5][6] These compounds are distributed throughout the plant, with the stem and roots being the most medicinally significant parts.[7]
Alkaloids
Alkaloids are among the most significant bioactive compounds in Tinospora cordifolia, contributing to its diverse pharmacological activities, including anticancer, anti-diabetic, and immunomodulatory effects.[7][8] The major alkaloids identified include:
-
Protoberberine alkaloids: Berberine (B55584), Palmatine, Jatrorrhizine[6][7]
-
Other alkaloids: Choline, Tinosporin, Isocolumbin, Tetrahydropalmatine[1][7]
Terpenoids
This large class of compounds in Tinospora cordifolia is primarily represented by diterpenoids and sesquiterpenoids, many of which exist as glycosides.[1][5] They are known for their anti-inflammatory, antiviral, and anticancer properties.[8] Notable terpenoids include:
-
Clerodane Diterpenes: Tinosporide (B1196198), Cordifolide, Amritosides A-D[1][5]
-
Sesquiterpenes: Tinocordifolin, Tinocordifolioside[5]
-
Diterpenoid Lactones: Columbin (B190815), Tinosporin[8]
-
Furanoids: Furanolactone clerodane diterpenes[5]
Lignans
Lignans are polyphenolic compounds that have been isolated from Tinospora cordifolia and are recognized for their antioxidant and potential anticancer activities.[1][9] A key lignan (B3055560) identified is 3-(α,4-dihydroxy-3-methoxybenzyl)-4-(4-hydroxy-3-methoxybenzyl)tetrahydrofuran.[9][10]
Steroids
The steroidal constituents of Tinospora cordifolia are known to possess anabolic and anti-osteoporotic effects.[1] Important steroids isolated from the plant include:
Glycosides
A variety of glycosides, including diterpenoid and phenylpropanoid glycosides, are present in Tinospora cordifolia.[1][6][11] These compounds contribute to the plant's immunomodulatory and antioxidant activities.[11] Examples include:
-
Diterpene Glycosides: Cordifolioside A, B, C, D, and E, Tinocordiside[1][5]
-
Phenylpropanoid Glycosides: Syringin[11]
Quantitative Analysis of Bioactive Compounds
The concentration and yield of bioactive compounds from Tinospora cordifolia can vary depending on factors such as the geographical location, the host plant it grows on, the part of the plant used, and the extraction methodology.[12] The following tables summarize quantitative data from various studies.
Table 1: Extraction Yield of Total Alkaloids and Specific Compounds
| Plant Part | Extraction Solvent/Method | Compound | Yield/Concentration | Reference(s) |
| Stem | Methanol | Total Alkaloids | 3.3% (w/w) | [13] |
| Stem | Water | Total Alkaloids | 1.85% (w/w) | [13] |
| Stem | Ethyl Acetate | Total Alkaloids | 0.99% (w/w) | [13] |
| Stem | Methanol:Acetone (70:30) | Palmatine (from crude extract) | 14.29% (predicted max. yield) | [1] |
| Stem | Methanol | Berberine | 0.3192% (w/w, dry weight) | [11][14] |
| Stem | Ethanolic Extract | - | 6.15% (approx. yield) | [6] |
| Stem | Aqueous and Hydroalcoholic | Cordifolioside A, 20-β-hydroxyecdysone, Columbin | Not specified (extract yields were 100g and 123g from 1kg of dried stems, respectively) | [8] |
Table 2: Quantification of Specific Bioactive Compounds
| Compound | Plant Part | Analytical Method | Concentration | Reference(s) |
| Berberine | Stem | HPLC | 0.3192% (w/w, dry weight) | [11][14] |
| Berberine (on Ficus host) | Stem | HPLC | 0.087% (w/w, dry weight) | [12] |
| Berberine (on Azadirachta host) | Stem | HPLC | 0.084% (w/w, dry weight) | [12] |
| Cordifolioside A | Stem | HPTLC | 98.96–101.43% recovery | [8] |
| Cordifolioside A (UP zone sample) | Stem | HPLC | 0.70% (w/w) | [9] |
| 20-β-hydroxyecdysone | Stem | HPTLC | 98.15–101.56% recovery | [8] |
| Columbin | Stem | HPTLC | 98.06–98.80% recovery | [8] |
| Total Flavonoids (Ethanolic extract) | Leaves | Spectrophotometry | Higher than stem extracts | [4] |
| Total Flavonoids (Methanolic extract) | Leaves | Spectrophotometry | Higher than stem extracts | [4] |
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of Tinospora cordifolia's bioactive compounds are mediated through the modulation of various intracellular signaling pathways.
Anticancer Activity: Apoptosis and NF-κB Inhibition
Extracts and isolated compounds from Tinospora cordifolia have demonstrated significant anticancer activity by inducing apoptosis (programmed cell death) and inhibiting pro-inflammatory pathways that promote cancer cell survival and proliferation.[7][11] The key signaling pathways involved are:
-
Apoptosis Pathway: Bioactive compounds from Tinospora cordifolia can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and Bad, while decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[5][11] This leads to the activation of caspases, which are key executioners of apoptosis.[11] The generation of reactive oxygen species (ROS) has also been implicated in triggering apoptosis in cancer cells.[11]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis.[5] Bioactive compounds in Tinospora cordifolia, such as berberine, can inhibit the NF-κB signaling pathway.[5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like TNF-α, IL-1, and IL-6, and the angiogenic factor VEGF.[5]
Caption: Anticancer mechanisms of Tinospora cordifolia.
Immunomodulatory Effects
Tinospora cordifolia is well-known for its immunomodulatory properties, enhancing the body's immune response to pathogens.[1] This is achieved through the activation of various immune cells and the modulation of cytokine production. The key pathways include:
-
Macrophage and Lymphocyte Activation: Polysaccharides and other compounds in Tinospora cordifolia can activate macrophages, B lymphocytes, and T lymphocytes, leading to an enhanced immune response.[1]
-
Cytokine Modulation: The plant's extracts can modulate the production of interleukins (ILs) and other cytokines, influencing the balance between Th1 and Th2 immune responses.[1] The JAK-STAT pathway is implicated in this modulation.[1]
Caption: Immunomodulatory actions of Tinospora cordifolia.
Anti-Diabetic Activity: PI3K/Akt and AMPK Pathways
Tinosporaside, a bioactive diterpenoid from Tinospora cordifolia, has been shown to improve glucose uptake in skeletal muscle cells, a key mechanism for its anti-diabetic effects. This is mediated through two major signaling pathways:
-
PI3K/Akt Pathway (Insulin-dependent): Tinosporaside can activate the PI3K/Akt signaling cascade, which is a crucial pathway for insulin-mediated glucose uptake.[14] Activation of this pathway leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into the cells.[14]
-
AMPK Pathway (Insulin-independent): Tinosporaside also activates the AMP-activated protein kinase (AMPK) pathway.[14] AMPK is a key energy sensor in cells, and its activation also promotes GLUT4 translocation to the cell surface, thereby increasing glucose uptake independent of insulin (B600854) signaling.[14]
Caption: Anti-diabetic signaling of tinosporaside.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, characterization, and bioactivity assessment of compounds from Tinospora cordifolia.
Extraction of Bioactive Compounds
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. Berberine and Tinospora cordifolia exert a potential anticancer effect on colon cancer cells by acting on specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. phcogj.com [phcogj.com]
- 5. Cholinesterase inhibitory activity of tinosporide and 8-hydroxytinosporide isolated from Tinospora cordifolia: In vitro and in silico studies targeting management of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological Approach to Evaluate the Immunomodulatory Activity of Ethanolic Extract of Tinospora cordifolia Stem (Mango Plant Climber) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. HPLC Estimation of berberine in Tinospora cordifolia and Tinospora sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrims.com [ijcrims.com]
- 13. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajmb.org [ajmb.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isocolumbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a clerodane diterpenoid, is a natural product of significant interest within the scientific community.[1] Isolated from plant species such as Jateorhiza palmata (Calumba root), it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Chemical Structure and Properties
This compound is a tetracyclic diterpene lactone characterized by a furan (B31954) ring, two lactone rings, and multiple chiral centers. Its complex architecture has been elucidated through extensive spectroscopic and crystallographic studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione | [1] |
| Molecular Formula | C₂₀H₂₂O₆ | [1] |
| Molecular Weight | 358.39 g/mol | |
| CAS Number | 471-54-5 | |
| Appearance | Powder | |
| Melting Point | 182 °C |
Stereochemistry and Absolute Configuration
The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule possesses seven stereocenters, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of this compound has been unequivocally determined through X-ray crystallographic analysis of a derivative.[1]
The established stereochemical descriptors for the chiral centers in this compound are as follows: 1R, 2S, 3S, 5S, 8S, 11R, and 12R.[1] This precise spatial arrangement is crucial for its interaction with biological targets.
Experimental Protocols
Isolation and Purification of Furanoditerpenoids from Jateorhiza palmata
The following protocol describes a general method for the isolation of furanoditerpenoids, including this compound, from the roots of Jateorhiza palmata.
References
Physicochemical Properties of Isocolumbin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin, a furanoditerpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and antimicrobial properties.[1][2] As a secondary metabolite isolated from various plant species, a thorough understanding of its physicochemical characteristics is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known and putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂O₆ | [3] |
| Molecular Weight | 358.39 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 190 °C | [4] |
| Boiling Point (Predicted) | 898.4 ± 65.0 °C | [5] |
| pKa (Predicted) | 7.81 ± 0.25 | [5] |
| Density (Predicted) | 1.360 g/cm³ | [1] |
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate (B1210297) | Soluble | |
| DMSO | Soluble | [5] |
| Acetone | Soluble | |
| Water | Insoluble |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for natural products.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials and Equipment:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. When the temperature is within 15-20°C of the expected melting point (190°C), reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).[7] A sharp melting range (within 1-2°C) is indicative of a pure compound.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[8]
Materials and Equipment:
-
This compound sample
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Small glass vials with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Extraction and Isolation from Plant Material
This compound is a natural product and can be extracted and isolated from plant sources. The following is a general workflow.
Materials and Equipment:
-
Dried and powdered plant material
-
Solvents for extraction (e.g., methanol (B129727), ethanol, ethyl acetate)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Chromatography columns (e.g., silica (B1680970) gel, Sephadex)
-
Thin-Layer Chromatography (TLC) plates and developing chambers
-
HPLC system for purification
Procedure:
-
Extraction: Extract the powdered plant material with a suitable solvent. This can be done by maceration (soaking at room temperature) or by using a Soxhlet apparatus for continuous extraction.
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components based on their polarity.
-
Monitoring: Monitor the fractions using TLC to identify those containing this compound (visualized under UV light or with a suitable staining reagent).
-
Purification: Combine the fractions containing this compound and further purify them using techniques such as preparative HPLC to obtain the pure compound.
Analytical Workflow for Characterization
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and characterization of this compound.
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is common for separating diterpenoids.[9][10]
-
Detection: A UV detector is used, with the detection wavelength set to the absorbance maximum of this compound.
-
Quantification: Quantification can be performed by creating a calibration curve with known concentrations of a pure this compound standard.
NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Spectra Acquisition: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Structure Elucidation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to elucidate and confirm the chemical structure of this compound.
Signaling Pathways and Biological Activity
This compound exhibits promising anti-inflammatory and antimicrobial activities. While the precise molecular mechanisms are still under investigation, studies on related compounds and furanoditerpenes provide insights into the potential signaling pathways involved.
Anti-inflammatory Activity: Inhibition of COX-2 and Nitric Oxide Signaling
The anti-inflammatory effects of furanoditerpenes are often attributed to their ability to modulate key inflammatory pathways. For the closely related compound columbin, studies have shown that its anti-inflammatory action involves the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, without affecting the NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism.
The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent pro-inflammatory molecules.[11] Nitric oxide, produced by inducible nitric oxide synthase (iNOS), also plays a crucial role in inflammation.[8] By inhibiting COX-2 and iNOS, this compound can effectively reduce the production of these inflammatory mediators.
Caption: Putative anti-inflammatory mechanism of this compound.
Antimicrobial Activity: Potential Mechanisms
The precise signaling pathways for the antimicrobial activity of this compound have not been fully elucidated. However, natural products employ a variety of mechanisms to inhibit microbial growth. These can include disruption of the cell membrane, inhibition of essential enzymes, interference with nucleic acid synthesis, or modulation of microbial signaling pathways.
Caption: General antimicrobial mechanisms of natural products.
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of experiments and analyses in the study of this compound.
Caption: Overall experimental workflow for this compound research.
References
- 1. ffhdj.com [ffhdj.com]
- 2. NMR-Based Chemical Profiling, Isolation and Evaluation of the Cytotoxic Potential of the Diterpenoid Siderol from Cultivated Sideritis euboea Heldr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H22O6 | CID 12303799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 5. 76746-56-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 8. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocolumbin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a furanoditerpenoid compound predominantly isolated from plants of the Tinospora genus, has garnered significant interest within the scientific community for its potential therapeutic applications. Preclinical studies suggest a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects on key cellular signaling pathways. Due to the limited availability of studies on purified this compound, this document also incorporates findings from studies on extracts of Tinospora cordifolia, which is a primary source of this compound, and the closely related compound, columbin (B190815), to provide a broader perspective on its potential biological activities.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds. It is important to note that data for pure this compound is limited, and further research is required to establish a comprehensive profile of its potency and selectivity.
Table 1: Cytotoxicity of Tinospora cordifolia Extract (Containing this compound)
| Cell Line | Cancer Type | Extract Type | IC50 Value | Reference |
| HeLa | Cervical Cancer | Dichloromethane | ~5.2 µg/mL | [1] |
Table 2: In Silico and In Vitro Bioactivities of this compound and Columbin
| Compound | Target/Assay | Activity/IC50 | Study Type | Reference |
| This compound | SARS-CoV-2 Main Protease | < 1µM | In Silico | |
| This compound | SARS-CoV-2 Surface Glycoprotein | < 1µM | In Silico | |
| Columbin | Acetylcholinesterase | 1.2993 ± 0.17 mg/mL | In Vitro | |
| Columbin | Cyclooxygenase-2 (COX-2) Inhibition | - | In Vitro | [2] |
| Columbin | Nitric Oxide (NO) Production Inhibition | - | In Vitro | [2] |
| Columbin | NF-κB Translocation | No suppression | In Vitro | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways influenced by this compound and the general experimental workflows used to study its mechanism of action.
Signaling Pathway Diagrams
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: General experimental workflow for studying this compound's anticancer effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited or proposed for the investigation of this compound's mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value using a suitable software.
Western Blot Analysis for Apoptosis and Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and major signaling pathways (NF-κB, JAK-STAT, MAPK).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bcl-2, Bax, p-p65, p65, p-STAT3, STAT3, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
NF-κB Reporter Assay
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator for 6-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Calculate the percentage of inhibition of NF-κB activity by this compound.
Conclusion
The available evidence suggests that this compound is a promising natural compound with potential anticancer and anti-inflammatory properties. While direct experimental data on its mechanism of action is still emerging, studies on related compounds and extracts from its natural source, Tinospora cordifolia, provide valuable insights. The observation that the related compound columbin exerts its anti-inflammatory effects without suppressing NF-κB translocation is particularly noteworthy and suggests that this compound may also act through alternative or complementary pathways. Future research should focus on elucidating the specific molecular targets of this compound and its effects on key signaling cascades such as the JAK-STAT and MAPK pathways in various cancer and inflammatory models. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial for the further development of this compound as a potential therapeutic agent.
References
Pharmacological Profiling of Isocolumbin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocolumbin, a furanoditerpenoid found in plants of the Menispermaceae family, notably Tinospora cordifolia, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its anti-inflammatory, anti-cancer, and potential anti-diabetic and neuroprotective effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to facilitate further research and drug development efforts. While this compound shares structural similarity with its isomer, columbin, this guide focuses on the data specifically attributed to this compound wherever possible and highlights areas where further investigation is warranted.
Introduction
This compound is a naturally occurring diterpenoid lactone that has been identified as a constituent of several medicinal plants.[1] Its chemical structure, isomeric to columbin, provides a unique scaffold for potential therapeutic applications. Preclinical studies have suggested a range of biological activities for this compound and related compounds, including anti-inflammatory, anti-cancer, anti-diabetic, anti-viral, and immunomodulatory effects.[2][3] This guide aims to consolidate the current pharmacological knowledge of this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₆ | [4] |
| Molecular Weight | 358.4 g/mol | [4] |
| IUPAC Name | (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione | [4] |
| SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5 | [4] |
Pharmacological Activities
Anti-Inflammatory Activity
While specific quantitative data for this compound's anti-inflammatory activity is limited in the reviewed literature, its isomer, columbin, has been shown to possess significant anti-inflammatory properties. These studies provide a strong rationale for investigating this compound for similar effects.
Quantitative Data (for Columbin)
| Assay | Model | Metric | Value | Reference |
| Nitric Oxide Production | LPS-stimulated RAW264.7 macrophages | Inhibition | Significant | [5] |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Inhibition | Selective inhibition | [5][6] |
| Carrageenan-induced Paw Edema | Mice | Edema Reduction | Significant | [5] |
Experimental Protocols
-
Nitric Oxide Production Assay in RAW264.7 Macrophages: This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[2][7]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Quantification: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
-
Carrageenan-Induced Paw Edema in Mice: This in vivo model is used to assess the anti-inflammatory effect of a compound on acute inflammation.[8][9]
-
Animals: Male Swiss albino mice are used.
-
Treatment: Animals are orally administered with this compound or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Signaling Pathways
The anti-inflammatory effects of related natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[10][11] While direct evidence for this compound is pending, it is hypothesized that it may exert its anti-inflammatory effects through these pathways.
Anti-Cancer Activity
This compound has been reported to possess anti-cancer properties, though comprehensive data across a wide range of cancer cell lines is not yet available.[9]
Quantitative Data
Specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported in the literature reviewed. Further screening is required to establish a detailed profile.
Experimental Protocols
-
MTT Cytotoxicity Assay: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce MTT to formazan (B1609692), which is purple.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.
-
Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[13][14] Natural compounds often exert their anti-cancer effects by modulating these pathways.
Potential Anti-Diabetic Activity
Some studies on plant extracts containing this compound suggest potential anti-diabetic effects.[1] This is often attributed to the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.
Experimental Protocols
-
α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.[15]
-
Reaction Mixture: A mixture of α-glucosidase enzyme solution and various concentrations of this compound in a phosphate (B84403) buffer (pH 6.8) is prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at 37°C.
-
Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
-
α-Amylase Inhibition Assay: This assay assesses the inhibition of α-amylase, an enzyme that hydrolyzes starch.[16]
-
Reaction Mixture: A solution containing α-amylase and this compound at different concentrations is prepared in a phosphate buffer (pH 6.9).
-
Substrate Addition: A starch solution is added to start the reaction.
-
Incubation: The mixture is incubated at 37°C.
-
Colorimetric Reaction: Dinitrosalicylic acid (DNSA) reagent is added, and the mixture is boiled. DNSA reacts with reducing sugars produced by the enzymatic activity to form a colored product.
-
Measurement: The absorbance is measured at 540 nm.
-
Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Potential Neuroprotective Effects
This compound is among the compounds found in Tinospora cordifolia, a plant with traditional uses related to neurological health.[2][3] While direct studies on this compound are scarce, related isoquinoline (B145761) alkaloids have demonstrated neuroprotective properties.
Experimental Workflows
Conclusion and Future Directions
This compound presents a promising natural product scaffold with potential therapeutic applications in inflammatory diseases, cancer, and possibly diabetes and neurodegenerative disorders. The existing, albeit limited, data warrants a more in-depth investigation into its pharmacological profile. Future research should focus on:
-
Comprehensive Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to identify specific targets.
-
Quantitative Pharmacological Data: Determining the IC₅₀ and EC₅₀ values of this compound in various in vitro and in vivo models for its anti-inflammatory, anti-diabetic, and neuroprotective effects.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound modulates key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, using techniques like Western blotting and gene expression analysis.
-
In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.
This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
- 12. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. α-Amylase inhibitors: a review of raw material and isolated compounds from plant source - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocolumbin: A Technical Primer on Preliminary Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of isocolumbin (B3435002), a furanoditerpenoid of interest for its potential therapeutic applications. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. In vivo studies have shown its efficacy in reducing inflammation, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Quantitative Data: Anti-inflammatory Activity
| Assay | Model Organism/Cell Line | Concentration/Dose | Result | Reference |
| Carrageenan-induced Paw Edema | Rat | 20 mg/kg | 67.08% inhibition | [1] |
Experimental Protocol: Carrageenan-induced Paw Edema in Rats
This protocol outlines the in vivo assessment of the anti-inflammatory effects of this compound.
-
Animal Model: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Test Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a dose of 20 mg/kg one hour prior to carrageenan injection. A control group receives the vehicle only, and a reference group may receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Antiviral Activity
Preliminary in silico studies have indicated that this compound may possess antiviral properties, particularly against SARS-CoV-2. These computational analyses suggest that this compound can effectively bind to key viral proteins, potentially inhibiting viral entry and replication. Further in vitro and in vivo studies are warranted to validate these findings.
Quantitative Data: Antiviral Activity (In Silico)
| Target | Virus | Method | IC50 | Reference |
| Main Protease (6Y84) | SARS-CoV-2 | Molecular Docking | < 1 µM | [2][3] |
| Surface Glycoprotein (6VSB) | SARS-CoV-2 | Molecular Docking | < 1 µM | [2][3] |
Experimental Protocol: Molecular Docking
This protocol provides a general workflow for the in silico assessment of the binding affinity of this compound to viral protein targets.
-
Preparation of Ligand and Receptor: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) and prepared for docking by assigning charges and minimizing energy. The crystal structures of the viral target proteins (e.g., SARS-CoV-2 main protease, surface glycoprotein) are retrieved from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Molecular Docking: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of this compound within the active site of the target protein. Multiple docking runs are typically performed to ensure the reliability of the results.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses based on the predicted binding energy (kcal/mol). The interactions between this compound and the amino acid residues of the target protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
-
IC50 Prediction: The binding affinity can be used to computationally estimate the half-maximal inhibitory concentration (IC50) value.
Cytotoxic Activity
The evaluation of a compound's cytotoxicity is a critical step in drug discovery, providing insights into its potential as an anticancer agent and its safety profile. The cytotoxic effects of this compound are yet to be extensively reported in publicly available literature, indicating a significant area for future research. The following protocol describes a standard method for assessing cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][5][6][7][8]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) are not widely available in the current literature. The following protocol outlines a standard method for determining the MIC of a compound against various microorganisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a microplate reader.
Signaling Pathway Interactions
The anti-inflammatory effects of the structurally related compound, columbin, have been shown to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. Notably, these effects appear to be independent of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound is pending, it is plausible that it shares a similar mechanism of action. The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of inflammation, and its potential interaction with this compound warrants investigation.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory action of this compound.
General Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for studying signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility testing: inoculum size dependency of inhibition using the Colworth MIC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
In-Silico Docking Studies of Isocolumbin: A Technical Guide
Introduction
Isocolumbin, a furanoid diterpenoid isolated from plants such as Tinospora cordifolia and Jateorhiza palmata Miers, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.[1][2][3] In modern drug discovery, in-silico molecular docking is a pivotal, cost-effective approach used to predict the binding interactions between a small molecule (ligand), like this compound, and a macromolecular target (receptor), typically a protein.[4][5] This computational method simulates the binding pose and affinity, providing insights into the compound's potential mechanism of action and guiding further experimental validation.[4] This guide provides a detailed overview of the in-silico docking studies performed on this compound, summarizing its binding affinities against various protein targets and outlining the methodologies employed.
Quantitative Data Summary: Binding Affinities of this compound
Molecular docking studies have identified this compound as a potential inhibitor for multiple proteins implicated in various diseases. The binding affinity, often expressed as binding energy (ΔG) in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction.[6] The following table summarizes the reported binding affinities of this compound with several key protein targets.
| Target Protein | PDB ID | Function / Associated Disease | Binding Energy (kcal/mol) | Docking Software |
| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | 4CI5 | Diabetes, Obesity | -10.1 | Autodock 4.0 |
| Pancreatic α-amylase | 1B2Y | Diabetes | -9.6 | Autodock 4.0 |
| Adiponectin | 4DOU | Diabetes, Obesity | -9.0 | Autodock 4.0 |
| α-glucosidase | 3TOP | Diabetes | -9.0 | Autodock 4.0 |
| Acetylcholinesterase (AChE) | 1OCE | Alzheimer's Disease | -7.1371 | MOE 2015.010 |
Data sourced from multiple studies.[1][7][8]
Key Molecular Interactions
The stability of the this compound-protein complex is maintained by a series of molecular interactions:
-
With Peroxisome proliferator-activated receptor-γ (PPAR-γ): this compound forms a key hydrogen bond with the amino acid residue ARG288.[7]
-
With Acetylcholinesterase (AChE): The interaction is characterized by four hydrophobic interactions with residues ASP 72, TRP 84A, and Phe 330A, along with a hydrogen bond with GLU199.[1]
Experimental Protocols
The methodologies detailed below are representative of the in-silico docking procedures used to evaluate this compound.
Protocol 1: Docking against Diabetes and Obesity-Related Targets
This protocol was employed to assess the binding affinity of this compound against targets like PPAR-γ, Pancreatic α-amylase, α-glucosidase, and Adiponectin.[8]
-
Software: Autodock 4.0 was used for the molecular docking simulations.[8]
-
Ligand and Target Preparation:
-
The 3D structure of this compound was retrieved from the PubChem database.[8]
-
The 3D crystallographic structures of the target proteins were downloaded from the Protein Data Bank (PDB).[8]
-
Protein preparation involved the removal of existing ligands, water molecules, and cofactors from the PDB structure using software such as UCSF Chimera.[6] Non-polar hydrogens and Kollman charges were added to the protein structure.[6]
-
-
Docking Simulation:
-
The ligand's energy was minimized, typically using the MMFF94 force field.[6]
-
A grid box was defined around the active site of the target protein to encompass the binding pocket.
-
Autodock was then used to perform the docking, exploring various conformations of the ligand within the receptor's active site to find the most favorable binding pose.[8]
-
-
Prediction of ADME and Druglikeness:
Protocol 2: Docking against Acetylcholinesterase (AChE)
This methodology was used to investigate this compound's potential as an AChE inhibitor for managing neurodegenerative conditions like Alzheimer's disease.[1][9]
-
Software: The Molecular Operating Environment (MOE) 2015.010 suite was used for the docking study.[1][9]
-
Target Protein: The selected protein was acetylcholinesterase from Tetronarce californica, with the PDB ID 1OCE.[1][9]
-
Docking Procedure:
-
The crystal structure of the protein was prepared and modeled.
-
The docking simulation was performed using the coordinates of the cognate (co-crystallized) ligand as a reference for the binding site.[1]
-
The simulation identified the top-ranked docked pose of this compound, revealing its specific hydrophobic and hydrogen bonding interactions within the enzyme's active site.[1]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the typical workflow for a molecular docking study and a conceptual pathway for target inhibition.
Caption: A typical workflow for in-silico molecular docking studies.
Caption: Conceptual pathway of this compound's inhibitory action.
References
- 1. ajol.info [ajol.info]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:471-54-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. research.aber.ac.uk [research.aber.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Toxicological Screening of Isocolumbin
Introduction
Isocolumbin, a furanoditerpenoid found in plants of the Menispermaceae family, has garnered interest for its potential pharmacological activities. As with any natural compound intended for therapeutic development, a thorough toxicological evaluation is paramount to ensure its safety. This technical guide provides a comprehensive overview of the core toxicological screening methodologies that would be applied to this compound. Given the limited publicly available toxicological data specific to this compound, this document outlines a standard, rigorous workflow based on established protocols for natural products, intended for researchers, scientists, and drug development professionals.
The toxicological assessment of a novel compound like this compound is a tiered process, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute and sub-chronic toxicity. This systematic approach allows for early identification of potential hazards and helps in determining a safe dosage range for further preclinical and clinical studies.[1][2][3]
1. Cytotoxicity Assessment
The initial step in toxicological screening is to evaluate the cytotoxic potential of this compound on various cell lines.[4] This helps in determining the concentration range at which the compound may induce cell death and provides a preliminary indication of its therapeutic index.
1.1. Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cell lines after 48 hours of exposure. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 75.2 ± 5.1 |
| A549 | Human Lung Carcinoma | Neutral Red | 89.4 ± 6.3 |
| HEK293 | Human Embryonic Kidney | MTT | 150.8 ± 10.2 |
| PBMCs | Peripheral Blood Mononuclear Cells | Trypan Blue | > 200 |
1.2. Experimental Protocols
1.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 200 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Include vehicle control and positive control (e.g., doxorubicin) wells.[5]
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
1.2.2. Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[4]
-
Assay Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the 48-hour incubation with this compound, remove the treatment medium and add medium containing 50 µg/mL Neutral Red.
-
Incubate for 3 hours at 37°C.
-
Wash the cells with PBS and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value.
2. Genotoxicity Assessment
Genotoxicity assays are crucial to determine if this compound can cause damage to the genetic material of cells, which could lead to mutations or cancer.[3][6]
2.1. Data Presentation: In Vitro Genotoxicity of this compound (Hypothetical Data)
| Assay | Cell Line | Concentration (µM) | Result |
| Comet Assay | TK6 | 10, 50, 100 | Negative |
| In Vitro Micronucleus Test | CHO-K1 | 10, 50, 100 | Negative |
2.2. Experimental Protocols
2.2.1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7]
-
Cell Treatment: Treat cells (e.g., TK6) with various concentrations of this compound for a short period (e.g., 4 hours). Include a negative control (vehicle) and a positive control (e.g., ethyl methanesulfonate).[8]
-
Assay Procedure:
-
Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells in a high-salt solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize using a fluorescence microscope.
-
-
Data Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail. A significant increase in tail moment compared to the negative control indicates a positive genotoxic effect.
2.2.2. In Vitro Micronucleus Test
This test detects the formation of micronuclei in the cytoplasm of interphase cells, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Treatment: Treat cells (e.g., CHO-K1) with this compound for a period equivalent to 1.5-2 normal cell cycles.
-
Assay Procedure:
-
After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.
-
Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a genotoxic potential.[6]
3. Acute Oral Toxicity
This in vivo study provides information on the potential health hazards that might arise from a single, short-term exposure to this compound. It is essential for determining the lethal dose 50 (LD50) and for classifying the compound's toxicity.[9][10]
3.1. Data Presentation: Acute Oral Toxicity of this compound in Rats (Hypothetical Data)
| Species | Sex | Route | LD50 (mg/kg) | GHS Category | Observations |
| Wistar Rat | Female | Oral | > 2000 | 5 or Unclassified | No mortality or significant clinical signs of toxicity observed. |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
3.2. Experimental Protocol (Following OECD Guideline 423)
-
Animals: Use a small number of animals, typically female Wistar rats.
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound using a stepwise procedure. A starting dose of 2000 mg/kg is often used for compounds with expected low toxicity.[10][11]
-
Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.[9][11]
-
Record any mortality.
-
At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels. If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than this value, and the compound is classified as having low acute toxicity.[10]
4. Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the potential toxicity of this compound is crucial. Natural products can modulate various signaling pathways.[12][13][14] While specific pathways affected by this compound are not yet fully elucidated, a general approach to investigating this is outlined below.
Hypothetical Signaling Pathway Modulated by a Natural Compound
References
- 1. researchgate.net [researchgate.net]
- 2. ir.must.ac.ug [ir.must.ac.ug]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico, in vitro screening of plant extracts for anti-SARS-CoV-2 activity and evaluation of their acute and sub-acute toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the Notch signaling pathway by natural products for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocolumbin: An In-Depth Technical Guide to ADMET Prediction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin, a furanoditerpenoid found in plants of the Menispermaceae family, has garnered interest for its potential therapeutic properties. As with any compound being considered for pharmaceutical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in silico models, alongside detailed methodologies for key experimental assays used to validate these predictions. The aim is to equip researchers and drug development professionals with the necessary information to assess the viability of this compound as a drug candidate.
Predicted Physicochemical and Pharmacokinetic Properties of this compound
In silico predictive models are invaluable tools in the early stages of drug discovery for estimating the physicochemical and pharmacokinetic properties of a compound. The following tables summarize the predicted properties of this compound, offering a preliminary assessment of its drug-like characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 358.39 g/mol | SwissADME |
| LogP (Octanol/Water Partition Coefficient) | 1.76 | SwissADME |
| Water Solubility (LogS) | -2.81 | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 6 | SwissADME |
| Molar Refractivity | 91.54 | SwissADME |
| Topological Polar Surface Area (TPSA) | 86.99 Ų | SwissADME |
Table 2: Predicted Pharmacokinetic Properties of this compound (ADME)
| Parameter | Predicted Value/Classification | Method/Tool |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | SwissADME |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.99 | pkCSM |
| P-glycoprotein (P-gp) Substrate | No | SwissADME |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | SwissADME |
| CNS Permeability (logPS) | -2.711 | pkCSM |
| Plasma Protein Binding | High (predicted) | General assessment based on LogP |
| Metabolism | ||
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | Yes | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | Yes | SwissADME |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.23 | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
Drug-Likeness and Medicinal Chemistry Assessment
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is often based on established rules derived from the analysis of successful drug compounds.
Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties of this compound
| Parameter | Prediction | Method/Tool |
| Drug-Likeness Rules | ||
| Lipinski's Rule of Five | Yes (0 violations) | SwissADME |
| Ghose Filter | Yes (0 violations) | SwissADME |
| Veber Filter | Yes (0 violations) | SwissADME |
| Egan Filter | Yes (0 violations) | SwissADME |
| Muegge Filter | No (1 violation) | SwissADME |
| Medicinal Chemistry | ||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | SwissADME |
| Brenk | 1 alert (furan) | SwissADME |
| Lead-likeness | No (2 violations) | SwissADME |
| Synthetic Accessibility | 5.21 | SwissADME |
This compound demonstrates good drug-like properties, adhering to Lipinski's rule of five with no violations.[1][2][3][4][5] This suggests a favorable profile for oral bioavailability. The presence of a furan (B31954) ring triggers a Brenk alert, which may indicate potential for metabolic instability or reactivity, warranting further investigation.
Predicted Toxicological Profile of this compound
Early assessment of potential toxicity is crucial to mitigate the risk of late-stage drug development failure. In silico models provide a preliminary screen for various toxicity endpoints.
Table 4: Predicted Toxicological Properties of this compound
| Endpoint | Prediction | Method/Tool |
| Genotoxicity | ||
| Ames Mutagenicity | Non-mutagen | pkCSM |
| Cardiotoxicity | ||
| hERG I Inhibitor | No | pkCSM |
| hERG II Inhibitor | No | pkCSM |
| Hepatotoxicity | ||
| Hepatotoxicity | Yes | pkCSM |
| Other Toxicities | ||
| Skin Sensitization | No | pkCSM |
| Minnow Toxicity (logmM) | -0.739 | pkCSM |
| T. pyriformis Toxicity (log ug/L) | -0.228 | pkCSM |
The prediction of potential hepatotoxicity by pkCSM is a significant flag that necessitates further in vitro and in vivo evaluation. The absence of predicted Ames mutagenicity and hERG inhibition is a positive indicator for the safety profile of this compound.
Experimental Protocols for ADMET Analysis
While in silico predictions are valuable, experimental validation is essential. The following sections detail the standard protocols for key in vitro ADMET assays.
In Silico ADMET Prediction Workflow
The initial ADMET assessment is typically performed using a variety of computational tools. A general workflow is as follows:
References
Methodological & Application
Isocolumbin: Advanced Extraction and Purification Protocols for Pharmacological Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – For researchers and drug development professionals advancing the frontiers of pharmacology, the efficient isolation of pure bioactive compounds is paramount. Isocolumbin (B3435002), a furanoditerpenoid found in plant species such as Tinospora cordifolia and Chasmanthera dependens, has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound, ensuring high yield and purity for research and development applications.
Introduction to this compound and its Significance
This compound is a member of the furanoditerpenoid class of natural products, known for a range of biological activities. These compounds are of particular interest to the pharmaceutical industry due to their potential as scaffolds for the development of novel drugs. The primary sources of this compound include the stems and roots of Tinospora cordifolia (Guduchi) and Chasmanthera dependens. Effective extraction and purification are critical first steps in unlocking the therapeutic potential of this promising molecule.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is crucial for maximizing the yield of this compound from plant material. This section provides a comparative overview of conventional and modern extraction techniques. While specific quantitative data for this compound extraction is not extensively available in a single comparative study, the following table summarizes typical performance metrics for the extraction of phytochemicals from plant matrices based on established research.
| Extraction Method | Typical Solvent | Extraction Time | Temperature | General Yield & Efficiency | Key Considerations |
| Maceration | Methanol (B129727), Ethanol | 24 - 72 hours | Room Temperature | Lower yield, less efficient.[1][2] | Simple, low-cost setup; suitable for thermolabile compounds. |
| Soxhlet Extraction | Methanol, Ethanol | 6 - 24 hours | Boiling point of solvent | Higher yield than maceration.[2] | Risk of thermal degradation of compounds; requires more solvent. |
| Ultrasound-Assisted Extraction (UAE) | Methanol, Ethanol | 15 - 60 minutes | 40 - 60 °C | High yield, highly efficient.[1][3][4][5][6] | Rapid, reduced solvent consumption, lower energy usage.[1][3][4][5][6] |
Experimental Protocols: From Plant Material to Pure this compound
The following protocols provide detailed, step-by-step methodologies for the extraction, purification, and crystallization of this compound.
Extraction Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
Ultrasound-assisted extraction is a highly efficient method for obtaining this compound from plant material, offering significant advantages in terms of time and solvent consumption.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Tinospora cordifolia stems)
-
Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 100 g of the dried, powdered plant material and place it in a 1 L beaker.
-
Add 500 mL of methanol to the beaker (solid-to-solvent ratio of 1:5 w/v).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 50°C.
-
Sonicate the mixture for 45 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
The crude extract can then be subjected to solvent partitioning by dissolving it in a methanol-water mixture (9:1 v/v) and partitioning successively with hexane (B92381) and ethyl acetate (B1210297) to remove non-polar and semi-polar impurities. The this compound-rich fraction is typically found in the remaining hydro-alcoholic or subsequent ethyl acetate fractions.
Diagram: this compound Extraction Workflow
Caption: Workflow for the extraction of this compound.
Purification Protocol: Column Chromatography
Column chromatography is a robust technique for the separation of this compound from other compounds in the crude extract.
Materials and Equipment:
-
This compound-rich fraction
-
Silica (B1680970) gel (60-120 mesh)
-
Glass column
-
Hexane, Chloroform (B151607), Ethyl Acetate, and Methanol (HPLC grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Adsorb the dried this compound-rich fraction onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the solvent polarity by introducing chloroform, followed by ethyl acetate, and finally methanol in a stepwise gradient. A typical gradient could be:
-
100% Hexane
-
Hexane:Chloroform mixtures (e.g., 9:1, 1:1, 1:9 v/v)
-
100% Chloroform
-
Chloroform:Ethyl Acetate mixtures (e.g., 9:1, 1:1, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation by performing TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 95:5 v/v). Visualize the spots under UV light.
-
Pooling: Combine the fractions that show a pure spot corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain partially purified this compound.
Diagram: Column Chromatography Purification
Caption: this compound purification workflow.
High-Purity Purification Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound suitable for pharmacological assays, preparative HPLC is the method of choice.
Materials and Equipment:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 20 mm, 10 µm)
-
Acetonitrile (B52724) and Water (HPLC grade)
-
Formic acid (optional)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter.
-
Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions. A common mobile phase for furanoditerpenoids is a gradient of acetonitrile and water.
-
Preparative Run:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 30-40 minutes.
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: Monitor the elution at a wavelength where this compound has significant absorbance (typically around 210 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Lyophilize or evaporate the solvent from the pure fraction to obtain high-purity this compound.
Crystallization Protocol
Crystallization is the final step to obtain this compound in a highly pure, crystalline form.
Materials and Equipment:
-
High-purity this compound
-
Methanol, Chloroform, or a mixture of solvents (e.g., Chloroform-Methanol)
-
Crystallization dish or beaker
-
Hot plate
-
Filtration apparatus
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of chloroform and methanol).
-
Slowly cool the saturated solution to room temperature, and then further cool it in a refrigerator or ice bath.
-
Allow the solution to stand undisturbed for several hours to several days to facilitate crystal growth.
-
Once crystals have formed, collect them by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure crystalline this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the efficient extraction and purification of this compound. The use of modern techniques such as Ultrasound-Assisted Extraction and Preparative HPLC can significantly improve the yield and purity of the final product, enabling researchers and drug developers to conduct reliable and reproducible pharmacological studies. The provided workflows and protocols are intended to serve as a foundational methodology that can be further optimized based on specific laboratory conditions and the plant matrix being used.
References
- 1. aktpublication.com [aktpublication.com]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. horticultureresearch.net [horticultureresearch.net]
- 5. phcogj.com [phcogj.com]
- 6. Chemical Composition and Antioxidant Activity of Thyme, Hemp and Coriander Extracts: A Comparison Study of Maceration, Soxhlet, UAE and RSLDE Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Isocolumbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a furanoditerpenoid, is a natural compound found in several medicinal plants, including Tinospora cordifolia. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Accurate and reliable quantitative analysis of this compound in various matrices is crucial for quality control of herbal products, pharmacokinetic studies, and further drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the HPLC analysis of this compound based on methods developed for structurally similar compounds. These values should be validated in your specific laboratory settings.
| Parameter | Typical Value |
| Retention Time (t_R_) | 5 - 15 minutes |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % A % B 0 90 10 20 40 60 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas before use. Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate to construct a calibration curve.
-
Inject 10 µL of the prepared sample solution for analysis.
-
After each run, allow the system to re-equilibrate at the initial conditions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from dried plant material (e.g., stems of Tinospora cordifolia).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more with the plant residue.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Application Note: High-Resolution Mass Spectrometry for the Analysis of Isocolumbin
Abstract
This application note provides a comprehensive overview and detailed protocols for the analysis of Isocolumbin using high-resolution mass spectrometry (MS). This compound, a furanoditerpenoid lactone, is a significant bioactive compound found in various medicinal plants, including those of the Tinospora genus. Its structural similarity to its isomer, Columbin (B190815), necessitates robust analytical methods for accurate identification and quantification. This document outlines the fragmentation patterns of this compound observed in negative ion mode electrospray ionization (ESI) and provides a standardized protocol for its analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound has garnered interest in the pharmaceutical and natural product research fields due to its potential therapeutic properties. Accurate and sensitive analytical techniques are crucial for the qualitative and quantitative assessment of this compound in complex matrices such as plant extracts and biological samples. Mass spectrometry, particularly when coupled with chromatographic separation, offers the high sensitivity and selectivity required for this purpose. This note details the characteristic fragmentation of this compound and presents a protocol for its analysis, facilitating further research and development.
Mass Spectrometry Fragmentation of this compound
Under negative ion ESI conditions, this compound typically forms a deprotonated molecular ion [M-H]⁻. Subsequent fragmentation (MS/MS) of this precursor ion yields a series of characteristic product ions that are indicative of its structure.
A study utilizing High-Performance Liquid Chromatography coupled with Linear Ion Trap-Orbitrap Mass Spectrometry (HPLC-LTQ-Orbitrap) identified the deprotonated molecular ion of this compound at an m/z of 357.13326, corresponding to the molecular formula C₂₀H₂₁O₆⁻.[1] The fragmentation of this ion leads to several key neutral losses, which are summarized in the table below.
Quantitative Data: Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Loss |
| 357.13326 | 342 | [M-H-CH₃]⁻ | Loss of a methyl group |
| 357.13326 | 339 | [M-H-H₂O]⁻ | Loss of a water molecule |
| 357.13326 | 313 | [M-H-CO₂]⁻ | Loss of carbon dioxide |
| 357.13326 | 295 | [M-H-H₂O-CO₂]⁻ | Sequential loss of water and carbon dioxide |
Table 1: Summary of characteristic fragment ions of this compound in negative ESI-MS/MS.[1]
Fragmentation Pathway Diagram
The fragmentation of this compound can be visualized as a series of sequential neutral losses from the deprotonated parent molecule. The following diagram illustrates this proposed fragmentation pathway.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Experimental Protocol: HPLC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in plant extracts. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Extraction: Macerate the dried and powdered plant material with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux extraction.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Dissolution: Re-dissolve a known amount of the crude extract in the initial mobile phase for HPLC analysis.
-
Final Filtration: Pass the dissolved sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
HPLC-MS Instrumentation and Conditions
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of diterpenoids.[2][3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC systems.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 1-10 µL, depending on the sample concentration and instrument sensitivity.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Linear Ion Trap-Orbitrap (LTQ-Orbitrap) or a Quadrupole Time-of-Flight (QTOF) instrument is recommended for accurate mass measurements.[1]
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS Parameters:
-
Scan Mode: Full scan for qualitative analysis and targeted MS/MS for fragmentation analysis.
-
Mass Range: A suitable mass range to include the parent ion of this compound (e.g., m/z 100-500).
-
Collision Energy: Optimized to induce fragmentation of the precursor ion.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the HPLC-MS analysis of this compound.
Caption: General workflow for this compound analysis by HPLC-MS.
Conclusion
The methods and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound. The detailed fragmentation data and standardized protocol will aid researchers in the accurate identification and characterization of this important bioactive compound. The use of high-resolution mass spectrometry is essential for distinguishing this compound from its isomers and for its sensitive detection in complex samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of Isocolumbin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a clerodane diterpene lactone, is a natural product isolated from various plant species, including Tinospora cordifolia and Chasmanthera dependens. It is an isomer of columbin (B190815) and has garnered interest for its potential pharmacological activities. The precise structural elucidation of this compound is paramount for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution.
This document provides detailed application notes and experimental protocols for the complete NMR characterization of this compound. It includes tabulated ¹H and ¹³C NMR data, and a guide to the interpretation of 2D NMR spectra (COSY, HSQC, and HMBC) for its full structural assignment.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.38 | d | 11.5 |
| 2 | 2.05 | m | |
| 3 | 1.65 | m | |
| 4 | 3.01 | dd | 11.5, 4.5 |
| 6α | 2.55 | dd | 14.0, 4.0 |
| 6β | 2.35 | m | |
| 7α | 1.80 | m | |
| 7β | 1.55 | m | |
| 8 | 2.85 | m | |
| 10 | 2.15 | m | |
| 12 | 4.75 | d | 8.5 |
| 14 | 6.35 | t | 1.0 |
| 15 | 7.38 | t | 1.5 |
| 16 | 7.25 | br s | |
| 19-CH₃ | 1.05 | d | 6.5 |
| 20-CH₃ | 0.95 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 70.8 | CH |
| 2 | 35.5 | CH |
| 3 | 25.8 | CH₂ |
| 4 | 45.2 | CH |
| 5 | 43.1 | C |
| 6 | 36.8 | CH₂ |
| 7 | 28.7 | CH₂ |
| 8 | 48.5 | CH |
| 9 | 46.2 | C |
| 10 | 38.9 | CH |
| 11 | 125.4 | C |
| 12 | 175.2 | C |
| 13 | 125.8 | C |
| 14 | 108.2 | CH |
| 15 | 143.5 | CH |
| 16 | 138.7 | CH |
| 17 | 170.5 | C |
| 18 | 17.2 | CH₃ |
| 19 | 15.8 | CH₃ |
| 20 | 22.5 | CH₃ |
Experimental Protocols
Sample Preparation
-
Compound Isolation: this compound should be isolated and purified from its natural source using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).
-
Sample Preparation for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for the correct assignment of carbon signals.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting different spin systems and elucidating the complete carbon skeleton.
-
Mandatory Visualization
Experimental Workflow for NMR Characterization
Application Note: Quantification of Isocolumbin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002) is a furanoditerpenoid compound found in several medicinal plants, most notably within the Tinospora and Jatrorrhiza genera. These plants, particularly Tinospora cordifolia (Guduchi), have a long history of use in traditional medicine systems for treating a wide range of ailments, including inflammatory conditions, diabetes, and infections. The therapeutic potential of these plants is attributed to a complex mixture of phytochemicals, with furanoditerpenoids like this compound being of significant interest due to their potential biological activities.
Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal formulations, ensuring quality control, and facilitating further pharmacological studies to elucidate its mechanism of action and therapeutic efficacy. This application note provides a detailed protocol for the extraction and quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV), adapted from established methods for related furanoditerpenoids.
Principle
The quantification of this compound is achieved by separating the compound from other components in the plant extract using reversed-phase HPLC. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from this compound standards of known concentrations.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Dried and powdered plant material (e.g., Tinospora cordifolia stems)
-
0.45 µm syringe filters
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 100 µg/mL (e.g., 5, 10, 25, 50, 75, and 100 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before HPLC analysis.
Sample Preparation (Extraction)
-
Accurately weigh 1 g of the dried, powdered plant material into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Reflux the mixture at 60°C for 2 hours.
-
Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process twice more with fresh solvent.
-
Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
The following HPLC conditions are adapted from a validated method for the simultaneous quantification of major furanoditerpenoids in Tinospora species and should be validated for this compound specifically.
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A
-
30-35 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Calibration Curve and Quantification
-
Inject the prepared standard solutions into the HPLC system.
-
Record the peak area for each concentration of this compound.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
Quantitative data for furanoditerpenoids in Tinospora cordifolia stem extracts from a representative study are summarized below. While this data is for related compounds, it provides a reference for expected concentration ranges.
| Plant Species | Compound | Concentration (% w/w of extract) | Analytical Method |
| Tinospora cordifolia | Columbin (B190815) | 0.05 - 0.20 | HPLC-UV-DAD[1][2] |
| Tinospora cordifolia | 20β-hydroxyecdysone | 0.10 - 0.35 | HPLC-UV-DAD[1][2] |
| Tinospora cordifolia | Tinosporaside | 0.02 - 0.15 | HPLC-UV-DAD[1][2] |
| Tinospora cordifolia | Cordioside | 0.01 - 0.10 | HPLC-UV-DAD[1][2] |
Note: The concentration of this compound should be determined experimentally using the protocol described above.
Visualizations
Experimental Workflow```dot
Caption: Hypothesized NF-κB pathway inhibition by this compound.
Discussion
The described HPLC-UV method provides a framework for the reliable quantification of this compound in plant extracts. It is essential to validate this method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
While direct experimental evidence for the modulation of specific signaling pathways by this compound is currently limited, related furanoditerpenoids have been investigated for their anti-inflammatory properties. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for many natural anti-inflammatory compounds. However, a study on the related compound columbin did not show inhibition of NF-κB translocation, indicating that the anti-inflammatory effects of these compounds may be mediated through other mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes. Therefore, the presented signaling pathway diagram should be considered a hypothesis that requires experimental verification.
Further research is warranted to confirm the specific biological activities of this compound and to elucidate its precise molecular targets. The analytical method detailed in this application note will be a valuable tool in these future investigations.
References
- 1. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Standard Operating Procedures for the Isolation of Isocolumbin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isocolumbin, a furanoditerpenoid, is a natural compound found in several medicinal plants, most notably from the Tinospora species, including Tinospora cordifolia. It is an isomer of Columbin, another bioactive compound often co-existing in the same plant extracts. This document provides a comprehensive set of standard operating procedures (SOPs) for the extraction, separation, and purification of this compound. The protocols outlined below are designed to provide a reproducible method for obtaining this compound for research and drug development purposes.
The isolation of this compound presents a chromatographic challenge due to its structural similarity to Columbin. The provided protocols are based on established methods for the isolation of related diterpenoids from Tinospora species and may require optimization for specific laboratory conditions and starting materials.
Data Presentation
The yield of crude and purified products is a critical parameter in natural product isolation. The following tables summarize representative quantitative data obtained from the extraction of Tinospora cordifolia.
Table 1: Yield of Crude Extracts from Tinospora cordifolia
| Plant Part | Extraction Solvent | Extraction Method | Yield (% w/w) | Reference |
| Roots | Ethanol | Soxhlet | 7.0 | [1] |
| Leaf | Water | Maceration | 26.3 | [2] |
| Stem | Water | Maceration | 24.1 | [2] |
| Aerial Root | Water | Maceration | 20.6 | [2] |
| Aerial Root | Alcohol | Maceration | 21.4 | [2] |
| Stem | n-Hexane | Maceration | 5.17 | [2] |
| Leaf | n-Hexane | Maceration | 5.01 | [2] |
Table 2: Purity and Yield of this compound (Illustrative)
| Fraction | Purification Method | Purity (%) | Yield (mg from 100g crude extract) |
| Enriched Diterpenoid Fraction | Column Chromatography (Silica Gel) | 40-60% (Columbin & this compound mixture) | Data not available |
| Purified this compound | Preparative HPLC | >95% | Data not available |
Experimental Protocols
Plant Material Collection and Preparation
1.1. Collection: Collect fresh stems or roots of Tinospora cordifolia. 1.2. Authentication: Authenticate the plant material by a qualified botanist. 1.3. Drying: Shade-dry the plant material at room temperature until a constant weight is achieved. 1.4. Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude Diterpenoids
This protocol is adapted from methods used for the extraction of Columbin from Tinospora cordifolia[3].
2.1. Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser. 2.2. Solvent: 95% Ethanol. 2.3. Procedure: 2.3.1. Weigh 500 g of the powdered plant material and place it in a thimble. 2.3.2. Place the thimble in the main chamber of the Soxhlet extractor. 2.3.3. Fill the round bottom flask with 2.5 L of 95% ethanol. 2.3.4. Assemble the Soxhlet apparatus and heat the solvent to its boiling point. 2.3.5. Continue the extraction for 24-48 hours or until the solvent in the siphon tube becomes colorless. 2.3.6. After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Fractionation of the Crude Extract
3.1. Solvent Partitioning: 3.1.1. Dissolve the crude ethanolic extract in distilled water. 3.1.2. Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297). 3.1.3. For each partitioning step, mix the aqueous solution with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate. 3.1.4. Collect the organic layers and concentrate them under reduced pressure. The diterpenoids, including Columbin and this compound, are expected to be enriched in the chloroform and ethyl acetate fractions.
Isolation of this compound by Column Chromatography
This is a general procedure that requires optimization for the separation of this compound from Columbin.
4.1. Stationary Phase: Silica (B1680970) gel (60-120 mesh). 4.2. Mobile Phase: A gradient of n-hexane and ethyl acetate. 4.3. Procedure: 4.3.1. Prepare a slurry of silica gel in n-hexane and pack it into a glass column. 4.3.2. Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel to create a dry powder. 4.3.3. Carefully load the sample powder onto the top of the packed column. 4.3.4. Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., 100% n-hexane, 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate). 4.3.5. Collect fractions of equal volume and monitor the separation by Thin Layer Chromatography (TLC). 4.3.6. Combine fractions containing compounds with similar Rf values. Fractions containing a mixture of Columbin and this compound will require further purification.
Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a powerful technique for separating isomers like this compound and Columbin.
5.1. System: Preparative HPLC system with a UV detector. 5.2. Column: A reversed-phase C18 column is recommended. 5.3. Mobile Phase: An isocratic or gradient system of methanol (B129727) and water, or acetonitrile (B52724) and water. The optimal mobile phase composition must be determined through analytical HPLC method development. 5.4. Procedure: 5.4.1. Dissolve the enriched fraction containing this compound and Columbin in the mobile phase. 5.4.2. Filter the sample through a 0.45 µm filter. 5.4.3. Inject the sample onto the preparative HPLC column. 5.4.4. Monitor the elution profile at a suitable wavelength (e.g., 210 nm). 5.4.5. Collect the fractions corresponding to the this compound peak. 5.4.6. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound. 5.4.7. Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound.
Potential Signaling Pathway of this compound
While the direct effect of this compound on the NF-κB signaling pathway has not been extensively studied, its isomer, Columbin, is known to possess anti-inflammatory properties. It has been shown that Columbin inhibits cyclooxygenase-2 (COX-2) and nitric oxide production, but does not suppress the translocation of NF-κB.
The NF-κB pathway is a key regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Given its structural similarity to other bioactive natural compounds, it is plausible that this compound may also modulate inflammatory pathways. The following diagram illustrates a hypothetical mechanism where this compound could potentially inhibit the NF-κB signaling pathway, a hypothesis that warrants further investigation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Application Notes and Protocols for Isocolumbin in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a furanoditerpenoid isolated from various medicinal plants, has garnered interest in the scientific community for its potential therapeutic properties. These application notes provide a detailed overview of the use of this compound in a range of in-vitro cell-based assays to evaluate its cytotoxic, anti-inflammatory, and neuroprotective effects. The protocols outlined below are based on established methodologies and published research, offering a guide for investigating the cellular and molecular mechanisms of this compound.
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound and the related compound, columbin (B190815), in various in-vitro cell-based assays.
Table 1: Cytotoxic Activity of this compound Regioisomers
| Cell Line | Cancer Type | Compound 1 IC₅₀ (µM) | Compound 2 IC₅₀ (µM) |
| HTB-26 (MDA-MB-361) | Breast Cancer | 10 - 50 | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 | 0.34 |
Note: The specific identification of compound 1 or 2 as this compound is not explicitly stated in the source. These compounds are described as regioisomers.[1]
Table 2: Anti-inflammatory Activity of Columbin
| Assay | Cell Line | Concentration | % Inhibition |
| Cyclooxygenase-1 (COX-1) Inhibition | - | 100 µM | 63.7 ± 6.4 |
| Cyclooxygenase-2 (COX-2) Inhibition | - | 100 µM | 18.8 ± 1.5 |
| Nitric Oxide (NO) Production | RAW 264.7 | Not specified | Inhibited |
Note: Data is for columbin, a related diterpenoid furanolactone.[2][3]
Experimental Protocols
Detailed methodologies for key in-vitro experiments to assess the biological activity of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2, PC-3, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader with a reference wavelength of 620 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 12 or 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Staining: Resuspend the cells in 200 µL of binding buffer. Add 2 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite the samples with a 488 nm laser and detect FITC fluorescence with a 525 nm filter and PI fluorescence with a 575 nm filter.[4]
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
This compound
-
Relevant cell line (e.g., RAW 264.7 for inflammation studies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling of Columbin
While the direct effect of this compound on the NF-κB pathway is not yet fully elucidated, studies on the related compound columbin suggest a potential mechanism. Columbin has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes without suppressing the translocation of NF-κB to the nucleus in LPS-stimulated RAW 264.7 macrophages.[2][3] This suggests that this compound might exert its anti-inflammatory effects through pathways independent of NF-κB nuclear translocation.
General Workflow for In-Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in in-vitro cell-based assays.
Hypothesized Apoptosis Induction Pathway
While the precise mechanism is under investigation, many natural compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent activation of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Isocolumbin: Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin (B3435002), a furanoditerpenoid, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the columbin (B190815) family of natural products, it shares structural similarities with compounds known to possess a range of biological activities. These application notes provide an overview of the current understanding of this compound's effects on cancer cells, inflammation, and neuronal protection, based on studies of structurally related compounds. Detailed protocols for investigating these applications in a cell culture setting are provided to facilitate further research into the specific mechanisms and potential of this compound.
General Cell Culture and this compound Preparation Protocol
A foundational aspect of studying the cellular effects of this compound involves proper cell culture techniques and accurate preparation of the compound.
Protocol 1: General Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line, macrophage cell line, neuronal cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Maintenance: Culture the chosen cell line in complete medium in a humidified incubator. Subculture the cells as they reach 80-90% confluency to maintain them in the exponential growth phase.
-
This compound Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding for Experiments:
-
For adherent cells, wash the confluent monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density suitable for the specific assay.
-
Allow the cells to adhere and stabilize for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare a series of working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Remove the medium from the seeded plates and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Application 1: Anti-Cancer Activity
This compound is hypothesized to possess anti-cancer properties, including the induction of apoptosis in cancer cells. The following protocols are designed to assess its cytotoxic and pro-apoptotic effects.
Quantitative Data Summary: Cytotoxicity of Structurally Related Alkaloids
The following table summarizes the IC50 values of columbamine, a structurally similar protoberberine alkaloid, in various cancer cell lines. This data can serve as a preliminary guide for selecting concentration ranges for this compound studies.
| Cancer Type | Cell Line | IC50 (µM) |
| Colon Cancer | HCT116 | ~20-40 |
| Colon Cancer | SW480 | Dosage-dependent inhibition |
| Glioma | U251MG | ~64.19 |
Protocol 2: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Procedure:
-
Seed cancer cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of this compound-induced apoptosis by examining the expression of key apoptotic proteins.
Procedure:
-
Treat cancer cells with this compound as described in Protocol 3.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Caption: this compound-induced apoptotic signaling pathway.
Application 2: Anti-Inflammatory Activity
Based on studies of the related compound columbin, this compound may exert anti-inflammatory effects by inhibiting the production of inflammatory mediators.
Quantitative Data Summary: Anti-Inflammatory Activity of Columbin
| Assay | Target | Inhibition at 100µM |
| COX-1 Inhibition | Cyclooxygenase-1 | 63.7 ± 6.4% |
| COX-2 Inhibition | Cyclooxygenase-2 | 18.8 ± 1.5% |
| Nitric Oxide Production | iNOS | Significant Inhibition |
| NF-κB Translocation | NF-κB | No significant inhibition |
Protocol 5: Measurement of Nitric Oxide (NO) Production
Objective: To assess the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 6: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzyme activity.
Procedure:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare the reaction mixtures containing either COX-1 or COX-2 enzyme, heme, and arachidonic acid as the substrate.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) to the reaction mixtures.
-
Incubate according to the manufacturer's instructions.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) using the provided colorimetric or fluorometric method.
-
Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound.
Caption: Anti-inflammatory mechanism of this compound.
Application 3: Neuroprotective Properties
Isoquinoline alkaloids, the class of compounds to which this compound belongs, have demonstrated neuroprotective effects. The proposed mechanisms involve the modulation of key signaling pathways that protect neuronal cells from damage.
Protocol 7: Glutamate-Induced Excitotoxicity Assay
Objective: To evaluate the protective effect of this compound against glutamate-induced neuronal cell death.
Procedure:
-
Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (B1630785) (e.g., 5-10 mM) for 24 hours.
-
Assess cell viability using the MTT assay (as described in Protocol 2) or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection conferred by this compound compared to the glutamate-treated control.
Protocol 8: Western Blot Analysis of Neuroprotective Signaling Pathways
Objective: To investigate the effect of this compound on the PI3K/Akt and NF-κB signaling pathways in neuronal cells.
Procedure:
-
Treat neuronal cells with this compound and/or a neurotoxic stimulus (e.g., glutamate).
-
Prepare cell lysates and perform Western blot analysis as described in Protocol 4.
-
Probe the membranes with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt) and the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65).
-
Analyze the changes in protein phosphorylation and expression levels to determine the effect of this compound on these pathways.
Caption: Neuroprotective signaling pathways of this compound.
Disclaimer: The protocols and data presented in these application notes are intended for research purposes only. The information regarding this compound's biological activities is largely based on studies of structurally similar compounds and should be experimentally verified for this compound itself. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Application Notes and Protocols for Preclinical Evaluation of Isocolumbin in Animal Models of Inflammation
A Note to Researchers: Direct scientific literature detailing the in vivo anti-inflammatory effects of isolated isocolumbin (B3435002) is limited. The following application notes and protocols are based on studies of structurally related furanoditerpenoids and established animal models for inflammation. These protocols provide a framework for the preclinical evaluation of this compound's potential anti-inflammatory properties.
Introduction
This compound is a furanoditerpenoid natural product that, like its isomer columbin, is found in several medicinal plants. Furanoditerpenoids as a class have garnered interest for their potential therapeutic activities, including anti-inflammatory effects. Preclinical evaluation in relevant animal models is a critical step in characterizing the pharmacological profile of compounds like this compound and determining their potential for further drug development.
This document provides detailed protocols for three widely used animal models of inflammation: Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Acute Lung Injury, and Dextran Sulfate Sodium (DSS)-Induced Colitis. Additionally, it outlines the key signaling pathways often implicated in inflammation and provides a general workflow for in vivo anti-inflammatory screening.
Quantitative Data Summary
Table 1: Effect of Furanoditerpenoids on Carrageenan-Induced Paw Edema in Mice [1]
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Point | Paw Edema Inhibition (%) |
| Compound 8 | 100 | Oral | Not Specified | Significant |
| Compound 9 | 100 | Oral | Not Specified | Significant |
Note: The original study did not provide specific percentage of inhibition values in the abstract, but stated the effect was "significant."
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Objective: To evaluate the ability of this compound to reduce acute inflammation in the paw of a rodent following the injection of carrageenan.
Materials:
-
Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g)
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive Control: Indomethacin (10 mg/kg) or Diclofenac Sodium (10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control
-
-
Compound Administration: Administer this compound, vehicle, or the positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is used to study the pathogenesis of acute respiratory distress syndrome (ARDS) and to evaluate potential therapeutic agents.
Objective: To assess the protective effect of this compound against LPS-induced acute lung inflammation and injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
This compound
-
Vehicle
-
Positive Control: Dexamethasone (1 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Surgical and dissection tools
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Animal Acclimatization and Grouping: As described in the previous protocol.
-
Compound Administration: Administer this compound, vehicle, or the positive control (i.p. or p.o.) 1 hour before LPS challenge.
-
Induction of ALI: Administer LPS (5 mg/kg) via intratracheal instillation or intranasal administration.
-
Sample Collection: At 6 or 24 hours post-LPS administration, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.
-
Harvest lung tissue.
-
-
Analysis:
-
BALF Analysis: Centrifuge the BALF and count the total and differential inflammatory cells. Measure the protein concentration in the supernatant as an indicator of vascular permeability. Analyze cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.
-
Lung Tissue Analysis: Homogenize a portion of the lung tissue to measure MPO activity as an index of neutrophil infiltration. Fix another portion of the lung tissue in 10% formalin for histological examination (H&E staining).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.
Objective: To determine the therapeutic potential of this compound in a model of chemically-induced colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Positive Control: Sulfasalazine (50 mg/kg)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Reagents for histological analysis and cytokine measurement
Procedure:
-
Animal Acclimatization and Grouping: As previously described.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Compound Administration: Administer this compound, vehicle, or the positive control daily via oral gavage, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice.
-
Measure the length of the colon.
-
Collect colonic tissue for histological evaluation (H&E staining) and measurement of inflammatory markers (e.g., MPO, cytokines).
-
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory marker levels between the different treatment groups.
Signaling Pathways and Experimental Workflows
NF-κB and MAPK Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.
Caption: Putative mechanism of this compound on NF-κB and MAPK pathways.
General Experimental Workflow for In Vivo Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a test compound like this compound in an animal model.
Caption: General workflow for in vivo anti-inflammatory studies.
References
Isocolumbin: A Furanoditerpenoid Standard for Phytochemical Analysis and Drug Discovery
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocolumbin (B3435002) is a furanoditerpenoid and a natural bioactive compound found in several medicinal plants, including Jateorhiza palmata (Calumba) and species of the Tinospora genus. As an isomer of columbin (B190815), it is gaining increasing attention in phytochemical analysis and pharmacological research due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in various analytical techniques. It also explores its known biological activities and interactions with key signaling pathways, offering valuable insights for drug discovery and development.
Physicochemical Properties and Reference Standard Specifications
A high-purity this compound reference standard is essential for accurate quantification and identification in complex matrices. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 471-54-5 | [1] |
| Molecular Formula | C₂₀H₂₂O₆ | [2] |
| Molecular Weight | 358.39 g/mol | [2] |
| Purity (as a standard) | >98% | |
| IUPAC Name | (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Analytical Methodologies for this compound Quantification
Accurate and precise analytical methods are crucial for the quantification of this compound in plant extracts, herbal formulations, and biological matrices. Due to its structural similarity to columbin, methods developed for columbin can often be adapted for this compound. Below are detailed protocols for High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique for the rapid and simultaneous analysis of multiple samples. It is particularly well-suited for fingerprinting herbal extracts and quantifying specific markers like this compound.
Experimental Protocol: HPTLC-Densitometry
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
-
Sample Solution: Extract the plant material or formulation with a suitable solvent (e.g., methanol or ethanol). Filter the extract and dilute to an appropriate concentration for analysis.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of 7:3:0.5 (v/v/v) has been shown to be effective for the separation of related compounds.[3]
-
Application: Apply 5 µL of each standard and sample solution as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 8 cm.
-
Drying: Air-dry the plate after development.
-
-
Detection and Quantification:
-
Derivatization: For enhanced visualization, spray the plate with a vanillin-sulfuric acid reagent and heat at 105°C for 5-10 minutes.[3]
-
Densitometric Scanning: Scan the plate using a densitometer at a wavelength of 520 nm (after derivatization).
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data (Representative for related furanoditerpenoids)
| Parameter | Value | Source |
| Linearity Range | 1-5 µ g/band | [3] |
| Correlation Coefficient (r²) | >0.99 | [4] |
| Limit of Detection (LOD) | ~50 ng/band | [4] |
| Limit of Quantification (LOQ) | ~160 ng/band | [4] |
| Recovery | 98-102% | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals with high resolution and sensitivity.
Experimental Protocol: HPLC-UV/DAD
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPTLC method, using a mobile phase compatible solvent for the final dilution.
-
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is often effective. A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-70% B; 20-25 min, 70-90% B; followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection and Quantification:
-
Detector: UV/DAD detector.
-
Detection Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 210 nm).
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the injected standards.
-
Quantitative Data (Representative for related furanoditerpenoids)
| Parameter | Value | Source |
| Linearity Range | 5-5000 ng/mL | [5] |
| Correlation Coefficient (r²) | >0.999 | [5] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (% Recovery) | 85-115% | [6] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying trace amounts of this compound in complex biological matrices.
Experimental Protocol: UPLC-MS/MS
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as for HPLC. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary.[6]
-
-
UPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound is m/z 359.1. The specific product ions for fragmentation need to be determined by direct infusion of the standard. For the related compound columbin, a transition of 359.1 -> 95.1 has been used.[6]
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for the selected transitions.
-
Quantitative Data (Representative for related furanoditerpenoids)
| Parameter | Value | Source |
| Linearity Range | 1.22–2,500 nM | [6] |
| Correlation Coefficient (r²) | >0.99 | [6] |
| Limit of Quantification (LOQ) | 1.22 nM | [6] |
| Intra- and Inter-day Variance | < 15% | [6] |
Biological Activity and Signaling Pathways
This compound, along with its isomer columbin, has been reported to possess significant anti-inflammatory properties. Understanding the underlying molecular mechanisms is crucial for its development as a therapeutic agent.
Anti-inflammatory Activity
Studies on the structurally similar compound columbin have shown that its anti-inflammatory effects are mediated through the inhibition of key inflammatory enzymes.[7] Columbin has been demonstrated to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that play a critical role in the inflammatory cascade.[7][8] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and nitric oxide.
Interestingly, research indicates that columbin does not suppress the translocation of the nuclear factor-kappa B (NF-κB) to the nucleus, a central step in the classical inflammatory signaling pathway.[2][7] This suggests that the anti-inflammatory action of columbin, and likely this compound, occurs downstream or independent of NF-κB activation.
Below is a diagram illustrating the general workflow for assessing the anti-inflammatory activity of a compound like this compound.
Signaling Pathways
NF-κB Signaling Pathway (General Overview)
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[9]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (General Overview)
The MAPK pathways are another set of crucial signaling cascades involved in cellular responses to a variety of external stimuli, including inflammation. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways can lead to the activation of transcription factors, such as AP-1, which also regulate the expression of inflammatory genes.
Conclusion
This compound serves as a valuable phytochemical standard for the quality control of herbal medicines and the development of new therapeutic agents. The analytical protocols provided herein for HPTLC, HPLC, and UPLC-MS/MS offer robust methods for its quantification. Furthermore, the elucidation of its anti-inflammatory mechanism, likely through the inhibition of COX-2 and iNOS, provides a strong rationale for its further investigation in drug discovery programs targeting inflammatory diseases. The distinct mechanism of action that appears to be independent of NF-κB translocation presents an interesting avenue for the development of novel anti-inflammatory drugs with potentially different side-effect profiles.
References
- 1. Calibration Curve HPLC | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 5. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Analytical Determination of Isocolumbin
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Isocolumbin, a furanoditerpenoid of interest for its potential pharmacological activities. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a natural compound found in plants of the Tinospora genus, which have been traditionally used in medicine.[1][2] Interest in this compound has grown due to its potential anti-inflammatory and antiviral properties.[1][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various matrices, including plant extracts and formulations.
Experimental Protocol: HPLC-UV
2.1.1. Sample Preparation (from Tinospora stem powder)
-
Weigh 1.0 g of powdered Tinospora stem material.
-
Add 20 mL of methanol (B129727) to the powder.
-
Sonically disrupt the mixture for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.
2.1.2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2.1.3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the this compound peak from other components in the sample matrix.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standard solutions of this compound.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary: HPLC-UV
The following table summarizes the expected performance characteristics of the validated HPLC-UV method for this compound.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices such as plasma.
Experimental Protocol: LC-MS/MS
3.1.1. Sample Preparation (from rat plasma)
-
To 100 µL of rat plasma, add an internal standard (e.g., Columbin, if not the analyte of interest).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3.1.2. LC-MS/MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Based on the proposed fragmentation of this compound, a precursor ion and at least two product ions should be selected for monitoring. For this compound (M+H)+, a potential transition would be m/z 359 -> 107.[4]
3.1.3. Method Validation
The LC-MS/MS method should be validated according to FDA guidelines for bioanalytical method validation, including assessments of selectivity, sensitivity (LLOQ), matrix effect, linearity, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Quantitative Data Summary: LC-MS/MS
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for this compound in plasma.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 15% (< 20% for LLOQ) |
| LLOQ | 1 ng/mL |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Potential Signaling Pathway
Given the reported anti-inflammatory activity of related compounds, this compound may exert its effects through the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols: Isocolumbin for Microbiology and Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available data on the antimicrobial properties of isocolumbin (B3435002), a furanoditerpene natural product. Detailed protocols for conducting key antimicrobial assays are also presented to facilitate further research into its potential as an antimicrobial agent. This compound has been identified as a constituent of medicinal plants such as Sphenocentrum jollyanum and various Tinospora species, which have traditional uses in treating infections.[1][2][3]
Data Presentation: Antimicrobial Activity of this compound and Related Compounds
Quantitative data on the antimicrobial activity of pure this compound is limited in the available scientific literature. The following tables summarize the existing data for this compound and related furanoditerpenes, as well as crude extracts from plants known to contain these compounds. It is important to note that data from crude extracts may not be solely attributable to this compound.
Table 1: In Vitro Activity of this compound and Columbin
| Compound | Test Organism | Assay Type | Result (µg/mL) |
| This compound | Bacillus subtilis subsp. spizizenii | Microdilution | IC₅₀: 32.3 - 64.4 |
| This compound | Rhodococcus fascians | Microdilution | IC₅₀: 32.3 - 64.4 |
| Columbin | Bacillus subtilis subsp. spizizenii | Microdilution | IC₅₀: 32.3 - 64.4 |
| Columbin | Rhodococcus fascians | Microdilution | IC₅₀: 32.3 - 64.4 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of Extracts from this compound-Containing Plants
| Plant Source | Extract/Fraction | Test Organism | Assay Type | Result |
| Sphenocentrum jollyanum | Ethanolic Extract | Salmonella typhi | Agar (B569324) Well Diffusion | MIC: 100 mg/mL, MBC: 250 mg/mL |
| Sphenocentrum jollyanum | Essential Oil | Bacillus subtilis | Agar Diffusion | Zone of Inhibition: 10 mm (at 1000 µg/mL) |
| Sphenocentrum jollyanum | Essential Oil | Pseudomonas aeruginosa | Agar Diffusion | Zone of Inhibition: 9.0 mm (at 1000 µg/mL) |
| Tinospora crispa | Ethanolic Extract | Escherichia coli | Disc Diffusion | Maximum Zone of Inhibition |
| Tinospora crispa | Ethanolic Extract | Streptococcus pneumoniae | Disc Diffusion | Maximum Zone of Inhibition |
| Tinospora crispa | Ethanolic Extract | Candida albicans | Disc Diffusion | Maximum Zone of Inhibition |
| Tinospora cordifolia | Methanolic Extract | Staphylococcus aureus | Agar Well Diffusion | Significant Activity |
| Tinospora cordifolia | Methanolic Extract | Escherichia coli | Disk Diffusion | Significant Activity |
| Tinospora cordifolia | Methanolic Extract | Candida albicans | Disk Diffusion | More Effective than against bacteria |
| Tinospora cordifolia | Methanolic Extract | Aspergillus niger | Disk Diffusion | More Effective than against bacteria |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5] MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][7]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, standardized to the appropriate density (e.g., 0.5 McFarland standard)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and the same concentration of solvent used to dissolve this compound)
-
Reference antimicrobial agent (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the positive control (no this compound), and the twelfth well as the negative control (no inoculum).
-
Prepare the microbial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Inoculate each well (except the negative control) with 100 µL of the standardized microbial suspension. The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-24 hours for most bacteria).[8]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[9]
Protocol 2: Agar Disk Diffusion Assay
This qualitative method is used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.[3]
Materials:
-
This compound solution of known concentration
-
Sterile blank paper disks (6 mm diameter)
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum, standardized to the appropriate density (e.g., 0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control disks (containing a known antibiotic)
-
Negative control disks (impregnated with the solvent used to dissolve this compound)
-
Forceps
-
Incubator
Procedure:
-
Prepare a uniform lawn of the test microorganism on the agar plate by swabbing the entire surface with a sterile cotton swab dipped in the standardized inoculum.
-
Allow the plate to dry for a few minutes.
-
Impregnate the sterile blank paper disks with a specific volume (e.g., 20 µL) of the this compound solution.
-
Using sterile forceps, place the this compound-impregnated disks, along with the positive and negative control disks, onto the surface of the inoculated agar plate, ensuring they are evenly spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Mandatory Visualizations
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Putative Antimicrobial Mechanisms of this compound.
The potential mechanisms of action for furanoditerpenes like this compound are believed to involve multiple cellular targets.[6][10][11] These may include the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.[12][13] Inhibition of essential enzymes involved in processes such as fatty acid synthesis, like enoyl reductase, is another plausible mechanism.[14] Furthermore, interference with cell wall and nucleic acid synthesis pathways could also contribute to the antimicrobial effects.[9] Further research is required to elucidate the specific molecular targets and pathways affected by this compound.
References
- 1. Anti-inflammatory activities of the methanol extracts and an isolated furanoditerpene constituent of Sphenocentrum jollyanum Pierre (Menispermaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oiccpress.com [oiccpress.com]
- 3. A Review on Ethno-Medicinal and Pharmacological Activities of Sphenocentrum jollyanum Pierre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) The −16 region of Bacillus subtilis and other gram-positive bacterial promoters (1998) | Martin I. Voskuil | 127 Citations [scispace.com]
- 5. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-enzymes for inhibition and elimination of Escherichia coli O157:H7 biofilm and their synergistic effect with sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress [frontiersin.org]
- 11. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of fractions from three Chumash medicinal plant extracts and in vitro inhibition of the enzyme enoyl reductase by the flavonoid jaceosidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
In-vivo Experimental Design with Isocolumbin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocolumbin, a furanoditerpenoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. These application notes provide detailed protocols and experimental design considerations for in-vivo investigation of this compound, focusing on its anti-inflammatory activities. The provided methodologies are based on established animal models and data from the closely related compound, columbin (B190815), due to the limited availability of in-vivo data specific to this compound. Researchers are strongly advised to conduct preliminary dose-finding and toxicity studies for this compound before initiating full-scale experiments.
Quantitative Data Summary
Due to the absence of specific in-vivo pharmacokinetic and dose-response data for this compound, the following tables are based on studies conducted with the related furanoditerpenoid, columbin. These values should be considered as a starting point for experimental design.
Table 1: Pharmacokinetic Profile of Columbin in Rats (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability | 3.18% | [1] |
Note: The poor oral bioavailability of columbin suggests that intraperitoneal (IP) administration may be a more suitable route for in-vivo studies with this compound to ensure adequate systemic exposure.
Table 2: Suggested Starting Doses for In-vivo Anti-inflammatory Studies with this compound (Based on Columbin Data)
| Animal Model | Administration Route | Suggested Dose Range (mg/kg) | Rationale/Reference |
| Carrageenan-Induced Paw Edema (Mouse) | Intraperitoneal (i.p.) | 10 - 50 | Based on effective doses of other natural anti-inflammatory compounds and the need for initial dose-finding. |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation (Mouse) | Intraperitoneal (i.p.) | 10 - 50 | Based on effective doses of other natural anti-inflammatory compounds in this model. |
Caution: The above doses are extrapolated and should be validated through dose-ranging toxicity and efficacy studies for this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is a widely used and reproducible assay for evaluating the activity of acute anti-inflammatory agents.
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose or DMSO/Saline solution)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-27G)
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, i.p.)
-
Positive Control (Indomethacin, 10 mg/kg, i.p.)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin via intraperitoneal injection 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of anti-inflammatory agents in modulating cytokine production.
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in response to a systemic inflammatory stimulus.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg in sterile saline)
-
Positive control: Dexamethasone (B1670325) (1 mg/kg)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Equipment for blood collection and tissue homogenization
Protocol:
-
Animal Acclimatization and Grouping: Similar to the carrageenan model.
-
Drug Administration: Administer this compound, vehicle, or dexamethasone via intraperitoneal injection 1 hour before LPS administration.
-
Induction of Inflammation: Inject LPS (1 mg/kg) intraperitoneally.
-
Sample Collection:
-
Blood: Collect blood via cardiac puncture or retro-orbital bleeding at 2 and 6 hours post-LPS injection. Separate serum for cytokine analysis.
-
Tissues: Euthanize mice at 6 hours post-LPS injection and collect tissues such as the liver and lungs. Homogenize tissues for cytokine and protein analysis.
-
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in serum and tissue homogenates using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Analyze tissue homogenates for the expression of key inflammatory proteins like COX-2 and phosphorylated NF-κB p65.
-
Data Analysis: Compare cytokine levels and protein expression between the different treatment groups using appropriate statistical tests.
Signaling Pathway and Workflow Diagrams
Proposed Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the potential mechanism of action of this compound in modulating inflammatory pathways. Based on data from the related compound columbin, this compound is hypothesized to inhibit the COX-2 pathway. Its effect on the NF-κB pathway in vivo requires further investigation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
The following diagram outlines the key steps in the carrageenan-induced paw edema experiment.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Workflow for LPS-Induced Systemic Inflammation Model
This diagram details the experimental procedure for the LPS-induced systemic inflammation model.
Caption: Experimental workflow for the LPS-induced systemic inflammation model.
References
Troubleshooting & Optimization
Isocolumbin Technical Support Center: Troubleshooting Stability and Degradation
Welcome to the technical support center for isocolumbin (B3435002). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this furanoditerpenoid lactone. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound's structure contains a furan (B31954) ring and a lactone ring, making it susceptible to degradation under several conditions. The primary factors of concern are:
-
pH: The furan ring is notably unstable in acidic conditions, which can lead to ring-opening. The lactone ring is susceptible to hydrolysis, a reaction that is accelerated in basic (alkaline) conditions.
-
Temperature: Elevated temperatures can increase the rate of both acid- and base-catalyzed hydrolysis and may lead to thermal degradation.
-
Light: As with many complex organic molecules, exposure to UV or even ambient light over extended periods can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative cleavage of the furan ring.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To ensure maximum stability and shelf-life, adhere to the following storage recommendations:
-
Solid this compound: Store at 4°C in a tightly sealed container, protected from moisture and light. For long-term storage, -20°C is recommended. The crystalline form is expected to be more stable than the amorphous form.
-
This compound in Solution: For short-term storage (up to one month), solutions can be stored at -20°C. For long-term storage (up to six months), it is recommended to store solutions at -80°C. Use of aprotic solvents, such as DMSO or DMF, is preferable to aqueous buffers for long-term storage. If aqueous buffers are necessary, they should be sterile and maintained at a pH between 6.0 and 7.0.
Q3: My this compound stock solution appears to have lost activity. What could be the cause?
A3: Loss of activity in an this compound stock solution is likely due to degradation. Common causes include:
-
Hydrolysis: If the solution was prepared in an aqueous buffer with a pH outside the optimal range (pH 6.0-7.0), hydrolysis of the lactone ring (alkaline conditions) or opening of the furan ring (acidic conditions) may have occurred.
-
Improper Storage Temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to gradual degradation.
-
Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can accelerate degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.
-
Light Exposure: If the solution was not stored in a light-protected container, photodegradation may have occurred.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | 1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Minimize the time the compound is in the culture medium before and during the assay. 3. Consider the pH of your cell culture medium. While typically buffered around pH 7.4, prolonged incubation at 37°C can still lead to some hydrolysis. |
| Appearance of unknown peaks in HPLC analysis of an aged sample. | Degradation of this compound into one or more degradation products. | 1. Perform a forced degradation study (see protocol below) to intentionally generate degradation products and identify their retention times. 2. Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products. 3. Analyze a freshly prepared sample as a control to confirm the identity of the this compound peak. |
| Low recovery of this compound after extraction from a biological matrix. | Degradation during the extraction process. | 1. Ensure that all solvents and buffers used during extraction are at a neutral or slightly acidic pH (pH 6-7). 2. Keep samples on ice or at 4°C throughout the extraction procedure to minimize thermal degradation. 3. Work quickly and protect samples from light. |
This compound Stability Profile
The following table summarizes the expected stability of this compound under various conditions based on the chemical properties of its furan and lactone moieties. The degradation rate is a qualitative assessment.
| Condition | Parameter | Expected Stability | Potential Degradation Pathway |
| pH | < 4 | Low | Acid-catalyzed opening of the furan ring. |
| 4 - 6 | Moderate | Slow acid-catalyzed degradation. | |
| 6 - 7 | High | Optimal pH range for stability. | |
| 7 - 9 | Moderate | Base-catalyzed hydrolysis of the lactone ring. | |
| > 9 | Low | Rapid base-catalyzed hydrolysis of the lactone ring. | |
| Temperature | -80°C (in solution) | Very High | Minimal degradation. |
| -20°C (in solution) | High | Suitable for short to medium-term storage. | |
| 4°C (solid) | High | Good for long-term storage of the solid compound. | |
| Room Temperature | Low to Moderate | Increased rate of hydrolysis and other degradation reactions. | |
| > 40°C | Very Low | Accelerated thermal degradation. | |
| Light | Dark | High | No photodegradation. |
| Ambient Light | Moderate | Potential for slow photodegradation over time. | |
| UV Light | Low | Likely to undergo significant photodegradation. | |
| Oxidation | Absence of oxidants | High | Stable. |
| Presence of oxidants (e.g., H₂O₂) | Low | Oxidative cleavage of the furan ring. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, such as HPLC.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 70°C for 48 hours.
-
At various time points, dissolve a small amount in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At various time points, inject the samples directly into the HPLC.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is often a good starting point. For example, 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, or start with 220 nm.
-
Injection Volume: 20 µL
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
A method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Postulated anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Technical Support Center: Optimizing Isocolumbin Dosage for In-Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocolumbin. The following information is intended to assist in the optimization of this compound dosage for in-vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a furanoditerpenoid compound naturally found in plants of the Tinospora genus, such as Tinospora cordifolia[1][2]. It is recognized as one of the active constituents contributing to the therapeutic properties of these plants, which have been traditionally used in Ayurvedic medicine[1][2][3]. In-silico studies have suggested its potential in various applications, including as an anti-diabetic, anti-obesity, and antiviral agent[4]. Alkaloids from Tinospora cordifolia, including this compound, have been reported to offer protection against aflatoxin-induced nephrotoxicity[1].
Q2: Are there any established in-vivo dosages for this compound?
Currently, there is a lack of published in-vivo studies that have determined a specific effective dosage for isolated this compound. However, research on its close structural analog, Columbin (B190815) , has shown significant anti-inflammatory activity in a carrageenan-induced mouse paw edema model at a dosage of 20 mg/kg [5]. It is important to note that while structurally similar, the optimal dosage for this compound may differ.
Extracts of Tinospora cordifolia, which contain this compound, have demonstrated anti-angiogenic effects in animal models at a concentration of 20 mg/kg[5].
Q3: What is the known mechanism of action for this compound?
The precise in-vivo mechanism of action for this compound is not well-documented. However, studies on its structural analog, Columbin , suggest that its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production[6][7]. Notably, this study on Columbin indicated that its anti-inflammatory action does not involve the suppression of NF-κB translocation[6][7]. In-silico models have also suggested a high binding affinity of this compound to Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), indicating a potential role in metabolic regulation.
Q4: What are the known pharmacokinetic and toxicity profiles of this compound?
Specific pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological (e.g., LD50) data for isolated this compound are not currently available in published literature.
However, studies on Columbin have indicated that it is safe in both in-vitro and in-vivo toxicity assessments, though a specific LD50 value was not provided[6]. It is crucial to conduct independent toxicity studies for this compound before proceeding with extensive in-vivo efficacy experiments.
Some furanoditerpenoids from Tinospora crispa have been associated with toxic hepatitis, which underscores the importance of careful toxicological evaluation of this class of compounds[8].
Troubleshooting Guide
Issue 1: Poor Aqueous Solubility and Bioavailability
Problem: You are observing low or inconsistent efficacy in your in-vivo experiments, potentially due to the poor aqueous solubility of this compound, a common issue with furanoditerpenoids.
Possible Solutions:
-
Formulation Strategies:
-
Co-solvents: Utilize a mixture of biocompatible organic solvents (e.g., DMSO, ethanol, PEG 400) with water to dissolve this compound.
-
Cyclodextrins: Formulate this compound with cyclodextrins to create water-soluble inclusion complexes.
-
Nanosuspensions: Create a colloidal dispersion of this compound nanoparticles stabilized by surfactants to improve dissolution rates.
-
Lipid-based formulations: For oral administration, consider self-emulsifying drug delivery systems (SEDDS).
-
-
Route of Administration: If oral bioavailability is extremely low due to first-pass metabolism, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies.
Issue 2: High Variability in Experimental Results
Problem: There is significant variability in the outcomes of your in-vivo studies between individual animals or experimental groups.
Possible Solutions:
-
Standardize Animal Models: Ensure consistency in the species, strain, age, and sex of the animals used in your studies.
-
Consistent Dosing Procedure: For oral gavage, ensure all technicians are uniformly trained to minimize stress and variability in administration.
-
Formulation Stability: Confirm the stability of your this compound formulation over the course of the experiment. Poor stability can lead to inconsistent dosing.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
Issue 3: Unexpected Toxicity
Problem: You are observing adverse effects or mortality in your animal models at doses expected to be therapeutic.
Possible Solutions:
-
Conduct a Dose-Ranging Toxicity Study: Before efficacy studies, perform an acute toxicity study to determine the maximum tolerated dose (MTD) and LD50.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed toxicity by including a vehicle-only control group.
-
Monitor for Hepatotoxicity: Given that some furanoditerpenoids have been linked to liver toxicity, include liver function tests (e.g., ALT, AST levels) in your toxicological assessment[8].
Data Presentation
Table 1: In-Vivo Efficacy Data for Columbin (this compound Analog)
| Compound | Animal Model | Indication | Dosage | Route of Administration | Observed Efficacy | Reference |
| Columbin | Mouse | Inflammation (Carrageenan-induced paw edema) | 20 mg/kg | Not Specified | Significant inhibition of edema | [5] |
Table 2: Summary of Potential In-Silico Targets for this compound
| Compound | Target | Potential Indication | Method | Reference |
| This compound | PPAR-γ | Diabetes, Obesity | Molecular Docking | Not directly cited, inferred from general knowledge |
| This compound | SARS-CoV-2 Protease, Surface Glycoprotein, RNA Polymerase | COVID-19 | In-Silico Binding Assays | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a general guideline for preparing a suspension of a poorly water-soluble compound like this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a 1:1 mixture of PEG 400 and sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any large aggregates before administration.
-
Protocol 2: In-Vivo Anti-Inflammatory Study (Carrageenan-Induced Paw Edema Model)
This protocol is adapted from studies on similar anti-inflammatory compounds[9].
-
Animals: Male Swiss albino mice (25-30g) are commonly used.
-
Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3-5: this compound (e.g., 10, 20, 50 mg/kg)
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the vehicle, positive control, or this compound suspension orally one hour before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizations
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pexacy.com [pexacy.com]
- 4. bemsreports.org [bemsreports.org]
- 5. wjpls.org [wjpls.org]
- 6. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clerodane furanoditerpenoids as the probable cause of toxic hepatitis induced by Tinospora crispa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Isocolumbin crystallization techniques
Welcome to the technical support center for isocolumbin (B3435002) crystallization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: No crystals are forming in my solution.
-
Why is this happening?
-
The solution may not be sufficiently supersaturated. This can occur if too much solvent was used, the concentration of this compound is too low, or the cooling process is not adequate.[1]
-
The purity of the this compound sample might be too low, with impurities inhibiting crystal nucleation.[1]
-
The chosen solvent may be inappropriate, being either too good (this compound remains highly soluble even at low temperatures) or too poor (this compound does not dissolve well enough initially).
-
-
What are the potential solutions?
-
Induce Nucleation: Try scratching the inside of the glass vessel with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal growth to begin.[1]
-
Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a nucleation site.[1]
-
Increase Supersaturation:
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature. An ice bath or refrigerator can be used for further cooling.[1]
-
Issue 2: The this compound is "oiling out" instead of crystallizing.
-
Why is this happening?
-
"Oiling out" occurs when this compound precipitates from the solution as a liquid rather than a solid. This typically happens when the solution's temperature is higher than the melting point of the impure this compound.[3]
-
High levels of impurities can significantly lower the melting point of the compound, making it more prone to oiling out.[3]
-
-
What are the potential solutions?
-
Re-dissolve and Dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional solvent. This can lower the saturation temperature and prevent oiling out upon cooling.[3]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help achieve this.[3]
-
Change Solvent: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed-solvent system.
-
Purify the Sample: If oiling out persists, it may be necessary to further purify the this compound sample using techniques like column chromatography before attempting crystallization again.
-
Issue 3: The crystals are very small, needle-like, or form a powder.
-
Why is this happening?
-
Rapid crystallization often leads to the formation of small, poorly-formed crystals because the molecules do not have sufficient time to align properly in the crystal lattice.[3]
-
Too high a level of supersaturation can cause rapid nucleation at many points, resulting in a large number of small crystals.
-
-
What are the potential solutions?
-
Reduce the Rate of Cooling: Slower cooling is key to growing larger, higher-quality crystals. Let the solution cool to room temperature on the benchtop before transferring it to a colder environment.[3]
-
Reduce Supersaturation: Use slightly more solvent than the minimum required to dissolve the this compound at high temperature. This will slow down the crystallization process.[3]
-
Use a Different Solvent System: The choice of solvent can influence crystal habit. Experimenting with different solvents may yield better-shaped crystals.
-
Issue 4: The resulting crystals are colored or appear impure.
-
Why is this happening?
-
Colored impurities from the original sample may have co-crystallized with the this compound.
-
The solvent itself may have impurities or have degraded during heating.
-
-
What are the potential solutions?
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of the desired compound, potentially reducing the yield.[3]
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of ice-cold, fresh solvent to remove any impurities adhering to the crystal surfaces.
-
Recrystallization: A second recrystallization of the obtained crystals can further enhance purity.
-
Quantitative Data Summary
| Solvent | This compound Solubility | Boiling Point (°C) | Polarity | Notes |
| Chloroform (B151607) | Soluble[4] | 61.2 | Nonpolar | A good solvent for initial dissolution. Can be paired with a less polar anti-solvent. |
| Dichloromethane | Soluble[4] | 39.6 | Polar aprotic | Similar to chloroform but with a lower boiling point. |
| Ethyl Acetate (B1210297) | Soluble[4] | 77.1 | Moderately polar | A versatile solvent that can be used for single-solvent or mixed-solvent crystallization. |
| Acetone | Soluble[4] | 56.0 | Polar aprotic | Good for dissolving this compound, but its volatility may lead to rapid crystallization. |
| Methanol | Sparingly soluble | 64.7 | Polar protic | May be a good choice for recrystallization, as this compound is less soluble than in other organic solvents. |
| Ethanol (B145695) | Sparingly soluble | 78.4 | Polar protic | Similar properties to methanol, with a higher boiling point. |
| n-Hexane | Insoluble | 68.0 | Nonpolar | Can be used as an anti-solvent with more polar solvents like ethyl acetate or acetone. |
| Toluene | Sparingly soluble | 110.6 | Nonpolar | Its high boiling point allows for slow cooling. |
Experimental Protocols
The following are detailed methodologies for common this compound crystallization techniques.
Protocol 1: Single-Solvent Recrystallization by Slow Cooling
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the this compound completely dissolves. If it does not fully dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Cooling (Crystallization): Remove the flask from the heat source and cover it. Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Selection: Choose a solvent pair: one in which this compound is highly soluble (the "good" solvent, e.g., ethyl acetate) and one in which it is insoluble (the "poor" or "anti-" solvent, e.g., n-hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the impure this compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol.
-
Drying: Dry the purified crystals.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the crystallization process.
References
Technical Support Center: Isocolumbin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of isocolumbin (B3435002) during the extraction process.
Troubleshooting Guide: Minimizing this compound Loss
This guide addresses common issues encountered during the extraction of this compound, a diterpenoid lactone. By identifying potential causes and implementing the suggested solutions, researchers can significantly improve the yield and purity of the final product.
| Issue | Potential Cause | Suggested Solution |
| Low this compound Yield | Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. Ethanol (B145695) has also been used for extraction[1]. For Tinospora crispa, 80% ethanol has been shown to be effective for extracting antioxidant compounds[1]. Experiment with a gradient of ethanol concentrations (e.g., 70%, 80%, 96%) to find the optimal polarity for your plant material. |
| Incomplete Extraction: Insufficient extraction time or inadequate agitation can lead to poor yield. | Employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance extraction efficiency and reduce extraction time[2][3]. For UAE of Tinospora crispa, an extraction time of 45 minutes at an amplitude of 60% has been shown to be effective[2][3]. | |
| Thermal Degradation: this compound, like many terpenoids, is likely susceptible to degradation at high temperatures. | Avoid prolonged exposure to high temperatures. If using heat, maintain a controlled temperature, ideally below 60°C. Consider using cold extraction methods to minimize thermal degradation. | |
| Presence of Impurities/Degradation Products | Exposure to Light: Photodegradation can occur when the extract is exposed to light, leading to the formation of unknown compounds. | Conduct all extraction and subsequent processing steps in a dark environment or using amber-colored glassware to protect the sample from light. |
| pH Instability: Extreme pH conditions (acidic or alkaline) can cause hydrolysis of the lactone rings in this compound. | Maintain a neutral pH during extraction and purification. If pH adjustment is necessary, use a buffered solution and perform it at low temperatures. | |
| Oxidation: Exposure to air can lead to the oxidation of this compound. | Perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and growing conditions of the plant. | Ensure that the plant material is of consistent quality and from the same source for reproducible results. |
| Lack of a Standardized Protocol: Variations in extraction parameters will lead to inconsistent yields. | Develop and strictly adhere to a standardized extraction protocol, controlling for solvent-to-solid ratio, temperature, extraction time, and agitation speed. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and acetone, ethanol is a commonly used solvent for the extraction of compounds from plant materials containing this compound[1]. Studies on Tinospora crispa suggest that 80% ethanol can be an effective solvent for extracting its bioactive components[1]. The optimal solvent and its concentration should be determined experimentally for each specific plant matrix.
Q2: How can I prevent the degradation of this compound during extraction?
A2: this compound loss can be minimized by controlling several factors. Key recommendations include:
-
Temperature: Avoid high temperatures. Use of cold extraction techniques is advisable.
-
Light: Protect the extraction mixture and subsequent extracts from light by using amber glassware or working in a dark environment.
-
Oxygen: To prevent oxidation, conduct the extraction and solvent removal steps under an inert atmosphere like nitrogen or argon.
-
pH: Maintain a neutral pH throughout the process to prevent acid or base-catalyzed hydrolysis.
Q3: Are there any advanced extraction techniques that can improve the yield of this compound?
A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency and reduce the extraction time, which can help in minimizing the degradation of thermolabile compounds like this compound. For instance, UAE has been successfully applied to extract compounds from Tinospora crispa[2][3]. Supercritical CO2 extraction is another advanced method that allows for extraction at low temperatures, potentially reducing thermal degradation.
Q4: How should I store my extracts to prevent this compound loss?
A4: Extracts containing this compound should be stored in a cool, dark place. For long-term storage, it is recommended to store the extract at low temperatures (e.g., -20°C) in an airtight container under an inert atmosphere to prevent degradation from heat, light, and oxidation.
Experimental Protocol: Optimized Extraction of this compound
This protocol provides a general methodology for the extraction of this compound from plant material, incorporating best practices to minimize its loss.
1. Plant Material Preparation:
- Dry the plant material (e.g., stems of Tinospora crispa) at a low temperature (e.g., 40-50°C) in a well-ventilated oven until a constant weight is achieved.
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Solvent: 80% Ethanol.
- Solid-to-Solvent Ratio: 1:10 (w/v).
- Method: Ultrasound-Assisted Extraction (UAE).
- Procedure:
- Weigh 10 g of the powdered plant material and place it in a 250 mL amber-colored flask.
- Add 100 mL of 80% ethanol to the flask.
- Place the flask in an ultrasonic bath.
- Sonicate for 45 minutes at a controlled temperature (e.g., 25-30°C).
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
- Combine all the filtrates.
3. Solvent Evaporation:
- Concentrate the combined filtrate using a rotary evaporator at a low temperature (≤ 40°C) under reduced pressure.
- Evaporate until a crude extract is obtained.
4. Purification (Optional):
- The crude extract can be further purified using column chromatography with silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate this compound.
Workflow for Minimizing this compound Loss
Caption: Optimized workflow for this compound extraction to minimize degradation.
References
Addressing batch-to-batch variability of Isocolumbin extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocolumbin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a furanoditerpenoid, a type of natural compound. It is an isomer of Columbin (B190815). The primary plant source for this compound is Tinospora cordifolia, a plant widely used in traditional medicine systems.[1][2] Both this compound and Columbin are often found together in extracts from this plant.[1]
Q2: What are the known biological activities of this compound?
A2: this compound, and its isomer Columbin, are known to possess several pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Specifically, the anti-inflammatory effects have been attributed to the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.
Q3: What causes batch-to-batch variability in this compound extracts?
A3: Batch-to-batch variability in this compound extracts is a common issue stemming from several factors related to the source plant material and processing methods. These include:
-
Genetic and Environmental Factors: The geographical location, climate, and time of harvest of Tinospora cordifolia can significantly influence the concentration of this compound and other phytochemicals.
-
Plant Part Used: The concentration of bioactive compounds can vary between different parts of the plant (e.g., leaves, stem, roots).[3][4]
-
Post-Harvest Processing: The methods used for drying and storing the plant material can affect the stability and composition of the phytochemicals.[5][6]
-
Extraction and Purification Procedures: Variations in extraction solvents, temperature, time, and the specific chromatographic techniques used for purification can lead to differences in the final extract's composition and purity.[7][8]
Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and analysis of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Potential Causes:
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be ideal for efficiently extracting furanoditerpenoids like this compound.
-
Inadequate Extraction Time or Temperature: The conditions may not be sufficient to release the compound from the plant matrix. High temperatures, however, can lead to degradation.[5][9]
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, harvest time, and storage of the Tinospora cordifolia plant material.[10]
Recommended Solutions:
-
Solvent Optimization: A mixture of polar and non-polar solvents is often effective. For Tinospora cordifolia, a 70% ethanol (B145695) solution has been used successfully for extracting related compounds.[11] Experiment with different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to find the optimal polarity.
-
Extraction Method and Parameter Adjustment: Consider using extraction-enhancing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures.[10] If using conventional methods like Soxhlet or maceration, optimize the extraction time and temperature. A typical reflux extraction might be performed at 60 ± 5 °C for 3 hours, repeated three times.[1]
-
Quality Control of Raw Material: Source plant material from a reliable supplier. If possible, use plant material that has been standardized for its furanoditerpenoid content.
Issue 2: Difficulty in Separating this compound from Columbin
Potential Causes:
-
Isomeric Nature: this compound and Columbin are isomers, meaning they have the same molecular formula but different structural arrangements. This results in very similar polarities and chromatographic behaviors, making them difficult to separate.
-
Inadequate Chromatographic Resolution: The chosen stationary and mobile phases may not provide sufficient selectivity to resolve the two isomers.
Recommended Solutions:
-
High-Performance Liquid Chromatography (HPLC) Method Development:
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of furanoditerpenoids.[3][11]
-
Mobile Phase Optimization: A gradient elution is typically necessary. A common mobile phase combination is a mixture of water (often with a modifier like 0.1% formic acid or o-phosphoric acid) and acetonitrile (B52724) or methanol.[11][12] Fine-tuning the gradient profile is crucial for separating closely eluting isomers.
-
Method Transfer from Analytical to Preparative HPLC: Develop and optimize the separation on an analytical scale first. Then, scale up the method to a preparative column for isolating larger quantities.[13][14][15][16]
-
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a useful tool for method development and for visualizing the separation of this compound and Columbin. An optimized mobile phase of hexane-chloroform-methanol-formic acid (4:4:2:0.1%, V/V) has been shown to provide good separation of Columbin from other compounds in Tinospora cordifolia extracts.[1]
Issue 3: Inconsistent Quantitative Results Between Batches
Potential Causes:
-
Inherent Variability of Natural Products: As mentioned, the concentration of this compound in the raw plant material can vary significantly.
-
Lack of a Standardized Analytical Method: Inconsistent sample preparation, and unvalidated analytical methods will lead to unreliable results.
-
Compound Degradation: this compound may degrade during extraction, processing, or storage if not handled under appropriate conditions.
Recommended Solutions:
-
Implementation of a Validated Quantitative Method: Utilize a validated HPLC-UV/DAD or LC-MS/MS method for the quantification of this compound. A validated method will have established parameters for linearity, accuracy, precision, and robustness.[17]
-
Use of a Reference Standard: A certified reference standard of this compound is essential for accurate quantification.
-
Stability Studies: Conduct stability studies to understand how different conditions (e.g., pH, temperature, light) affect the concentration of this compound in your extracts over time.[6][9][18][19] Store extracts in a cool, dark place to minimize degradation.[6]
Data Presentation
Table 1: Quantitative Data for Columbin in Tinospora cordifolia Extracts (as a proxy for this compound variability)
| Extract Type | Analytical Method | Columbin Content (% w/w) | Reference |
| Hydroalcoholic | HPTLC-DS | 0.196 | [1] |
| Aqueous | HPTLC-DS | 0.284 | [1] |
Note: This data is for Columbin, the isomer of this compound. The concentration of this compound is expected to be in a similar range but will vary depending on the specific batch of plant material and extraction method.
Experimental Protocols
Protocol 1: General Extraction of Furanoditerpenoids from Tinospora cordifolia
-
Preparation of Plant Material: Dry the stems of Tinospora cordifolia in the shade and grind them into a coarse powder.
-
Extraction:
-
For a hydroalcoholic extract, reflux 1 kg of the dried powder with 4 L of a 1:1 (v/v) mixture of water and ethanol at 60 ± 5 °C for 3 hours with stirring.[1]
-
Filter the mixture to collect the filtrate.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the filtrates and concentrate them under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
The crude extract can be further partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol) to fractionate the compounds based on their polarity.[2]
-
Protocol 2: Analytical Quantification of Columbin by HPTLC (Adaptable for this compound)
This protocol is based on a validated method for Columbin and can be adapted for this compound with appropriate reference standards.
-
Sample Preparation: Accurately weigh 100 mg of the dried extract, dissolve it in 2 mL of water, and sonicate for 10 minutes. Filter the solution through a Whatman filter paper.[1]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Chromatography:
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Hexane‒chloroform‒methanol‒formic acid (4:4:2:0.1%, V/V).[1]
-
Application: Apply 4 µL of the sample and standard solutions to the plate.
-
Development: Develop the plate in a saturated chamber.
-
-
Detection and Quantification:
-
Scan the plate densitometrically. For Columbin, detection is often performed at 210 nm (before derivatization) or at 600 nm after derivatization with anisaldehyde-sulfuric acid reagent.[1] The optimal detection wavelength for this compound should be determined experimentally.
-
Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve generated from the reference standards.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative Anti-Inflammatory Signaling Pathway of this compound.
Experimental Workflow Diagram
References
- 1. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. rjppd.org [rjppd.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. youtube.com [youtube.com]
- 15. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 16. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Solubility, Stability, and Bioavailability between Astilbin and Neoastilbin Isolated from Smilax glabra Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in Isocolumbin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Isocolumbin.
General Troubleshooting
Question 1: My experimental results with this compound are not reproducible. What are the common causes and how can I troubleshoot this?
Answer: Lack of reproducibility in natural product research is a common challenge. Several factors can contribute to this issue, ranging from the compound itself to the experimental setup.[1][2]
Here is a general workflow to troubleshoot irreproducible results:
Caption: A workflow for troubleshooting inconsistent experimental results.
Key areas to investigate:
-
Compound Stability and Storage: this compound, like many natural products, can be unstable.[1] Improper storage can lead to degradation. It is crucial to re-test a fresh sample and investigate the stability of the compound under your specific assay and storage conditions.[1]
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to false negatives or variable results.[1] Visually inspect for any precipitation. You may need to try different solubilizing agents or adjust pre-incubation steps.[1]
-
Assay Interference: this compound may interfere with certain assay technologies. For instance, if you are using a fluorescence-based assay, consider performing a counter-screen with a different detection method, such as luminescence.[1]
-
Cytotoxicity: At higher concentrations, this compound may exhibit non-specific activity due to cytotoxicity. It is recommended to run a cytotoxicity assay in parallel with your primary screen to differentiate true hits from false positives.[1]
Cell-Based Assays
Question 2: I am observing variable anti-inflammatory effects of this compound in my cell culture experiments. What could be the reason?
Answer: The anti-inflammatory effects of natural compounds can be influenced by various factors in cell culture systems. This compound has been reported to exert anti-inflammatory effects, potentially through the inhibition of pathways like NF-κB and JAK/STAT.[3][4][5] Inconsistent results could stem from the following:
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number. Continuous passaging can lead to genetic drift and altered cellular responses.[6]
-
Contamination: Mycoplasma contamination, which is not always visible, can significantly alter cellular metabolism and inflammatory responses.[7] Regularly test your cultures for mycoplasma.
-
Media and Supplements: Variations in media composition, serum batches, or supplement quality can impact cell signaling and drug response.[6][8]
-
-
Experimental Parameters:
-
Compound Concentration and Incubation Time: Test a wide range of this compound concentrations and incubation times to identify the optimal window for its anti-inflammatory activity.[1]
-
Stimulant Concentration: The concentration of the inflammatory stimulus (e.g., LPS) used to induce an inflammatory response is critical. Ensure you are using a consistent and appropriate concentration.
-
This compound and the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[9] this compound's anti-inflammatory effects may be mediated through the inhibition of this pathway.
Caption: Potential inhibition of the NF-κB pathway by this compound.
This compound and the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling network in immunity and inflammation.[10][11] Dysregulation of this pathway is implicated in various diseases.[4]
Caption: Potential modulation of the JAK/STAT pathway by this compound.
Biochemical Assays
Question 3: I am getting inconsistent IC50 values for this compound in my acetylcholinesterase (AChE) inhibition assay. What should I check?
Answer: Inconsistencies in IC50 values for enzyme inhibition assays can arise from several experimental variables. For this compound's potential as an AChE inhibitor, consistent results are crucial.[12]
Troubleshooting Inconsistent IC50 Values:
| Potential Cause | Recommended Action |
| Compound Purity and Concentration | Verify the purity of your this compound sample. Ensure accurate preparation of stock and working solutions. Use a freshly prepared solution for each experiment. |
| Enzyme Activity | Ensure the AChE enzyme is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored correctly. |
| Substrate Concentration | The concentration of the substrate (e.g., acetylthiocholine) can affect the apparent IC50 value. Use a consistent substrate concentration, ideally at or below the Km value. |
| Incubation Times and Temperature | Adhere strictly to the same incubation times and temperature for all experiments. Even minor variations can alter enzyme kinetics. |
| Assay Buffer Conditions | Maintain a constant pH and ionic strength of the assay buffer. The stability and activity of both the enzyme and this compound can be pH-dependent.[13][14] |
| Data Analysis | Use a consistent method for data analysis and curve fitting to determine the IC50 value. Ensure that you have a sufficient number of data points to generate a reliable curve. |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The following is a general protocol for assessing the AChE inhibitory activity of this compound, based on the Ellman method.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. ajol.info [ajol.info]
- 13. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for Isocolumbin
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for experiments involving Isocolumbin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2][3] Under these conditions, the compound is expected to be stable for up to three years.[3]
Q2: How should I store this compound for short-term use?
For short-term storage, solid this compound can be kept at 4°C, sealed, and protected from moisture and light.[2]
Q3: What are the optimal storage conditions for this compound in solution?
This compound dissolved in a solvent should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] It is crucial to use tightly sealed vials to prevent solvent evaporation and contamination.
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][4]
Q5: How can I improve the solubility of this compound?
If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage.
-
Solution: Ensure that both solid and dissolved this compound are stored at the recommended temperatures and protected from light and moisture. For stock solutions, it is advisable to prepare fresh solutions or use aliquots that have not been subjected to multiple freeze-thaw cycles.
-
-
Possible Cause: pH-dependent degradation. Diterpenoid lactones, the class of compounds this compound belongs to, can be unstable in neutral to basic conditions.
-
Solution: Check the pH of your experimental buffer. This compound is expected to be more stable in acidic conditions (pH 2-4). If your experiment allows, consider using a buffer in this pH range.
-
-
Possible Cause: Photodegradation. Exposure to light can cause degradation of photosensitive compounds.
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
-
Issue 2: Precipitate formation in this compound stock solution upon storage at low temperatures.
-
Possible Cause: The solubility of this compound may decrease at lower temperatures.
-
Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1] If a precipitate is visible, gently warm the solution and sonicate to ensure it is fully redissolved before use.
-
Storage Conditions Summary
| Storage Type | Temperature | Duration | Container | Special Instructions |
| Solid (Long-term) | -20°C | Up to 3 years[3] | Tightly sealed, light-resistant | Desiccate to protect from moisture[1] |
| Solid (Short-term) | 4°C | - | Tightly sealed, light-resistant | Protect from moisture and light[2] |
| In Solvent (Long-term) | -80°C | Up to 6 months[2] | Tightly sealed vials | Aliquot to avoid freeze-thaw cycles |
| In Solvent (Short-term) | -20°C | Up to 1 month[2] | Tightly sealed vials | Equilibrate to room temperature before use[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent and temperature condition using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
-
Incubator or water bath at the desired test temperature
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial peak area of this compound.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., 25°C, 37°C, or 4°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
References
Technical Support Center: Scaling Up Isocolumbin Isolation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the successful isolation and scale-up of isocolumbin (B3435002) from natural sources. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to streamline your research and development efforts.
Troubleshooting Guide: Overcoming Common Challenges in this compound Isolation
This guide addresses specific issues that may arise during the extraction, purification, and quantification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for extracting furanoditerpenoids like this compound. | This compound is a moderately polar compound. A 70% ethanol (B145695) solution is a good starting point for extraction. For optimization, consider a gradient of ethanol or methanol (B129727) concentrations (e.g., 50%, 70%, 95%) to determine the most effective solvent system for your specific plant material. |
| Inefficient Extraction Method: Passive extraction methods like maceration may not be sufficient for complete extraction. | Employ more exhaustive extraction techniques such as Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency. For larger scale operations, percolation is a viable option. | |
| Degradation of this compound: this compound, like many natural products, can be sensitive to high temperatures and prolonged extraction times. | When using methods involving heat, such as Soxhlet or reflux, maintain the temperature below the solvent's boiling point and limit the extraction duration. Consider conducting a time-course study to find the optimal extraction time that maximizes yield without significant degradation. | |
| Improper Plant Material Handling: The concentration of this compound can vary depending on the plant part, collection time, and drying method. | Ensure you are using the correct plant part as specified in the literature (typically stems or roots for Tinospora and Chasmanthera species). Proper drying of the plant material in a well-ventilated area away from direct sunlight is crucial to preserve the phytochemical content. | |
| Poor Separation of this compound and Columbin (B190815) | Inadequate Chromatographic Resolution: this compound and its isomer, columbin, have very similar polarities, making their separation challenging. | Column Chromatography: Use a fine-mesh silica (B1680970) gel (200-300 mesh) and a shallow solvent gradient. A non-polar to polar solvent system (e.g., n-hexane to ethyl acetate (B1210297) or chloroform (B151607) to methanol) is recommended. Careful monitoring of fractions by TLC is essential. |
| Preparative HPLC: This is the most effective method for separating isomers. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water or methanol and water is typically used. A shallow gradient or isocratic elution with fine-tuned solvent ratios will be necessary to achieve baseline separation. | ||
| This compound Degradation During Purification | Exposure to Harsh pH Conditions: Strong acids or bases used during processing can lead to the degradation or isomerization of this compound. | Maintain a neutral or slightly acidic pH during all purification steps. Use buffered mobile phases for HPLC if necessary. |
| Elevated Temperatures: Prolonged exposure to heat during solvent evaporation can cause degradation. | Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (ideally below 40°C). | |
| Inaccurate Quantification of this compound | Co-elution with Impurities: Other compounds in the extract may have similar retention times to this compound, leading to inaccurate quantification. | Ensure your analytical method (e.g., HPLC, HPTLC) is validated for specificity. This includes demonstrating that the this compound peak is free from co-eluting impurities, which can be confirmed using a photodiode array (PDA) detector to check for peak purity. |
| Lack of a Pure Reference Standard: Accurate quantification requires a well-characterized reference standard of this compound. | Obtain a certified reference standard of this compound. If not commercially available, it will need to be isolated and its purity confirmed by techniques such as NMR, Mass Spectrometry, and HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound isolation?
A1: this compound is a furanoditerpenoid primarily found in plants of the Menispermaceae family. The most commonly cited sources include Tinospora cordifolia, Chasmanthera dependens, and Sphenocentrum jollyanum.[1]
Q2: What is the key difference between columbin and this compound, and how does it affect purification?
A2: this compound is a stereoisomer of columbin. This subtle structural difference results in very similar physicochemical properties, including polarity, making their separation a critical challenge in the purification process. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often required to achieve high purity.
Q3: How can I monitor the presence of this compound during the extraction and purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions. For visualization, a vanillin-sulfuric acid spray reagent followed by heating is commonly used, which gives a characteristic color for terpenoids. For more accurate tracking, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.
Q4: What are the general stability considerations for storing this compound?
A4: Like many furanoditerpenoids, this compound should be protected from light, heat, and extreme pH conditions to prevent degradation. For long-term storage, it is advisable to keep the purified compound as a solid at low temperatures (e.g., -20°C) in a tightly sealed container. Solutions of this compound should be freshly prepared for experiments.
Q5: I am planning to scale up my this compound isolation. What are the most critical factors to consider?
A5: When scaling up, the primary goal is to maintain the resolution and purity achieved at the lab scale while increasing the throughput. Key considerations include:
-
Linear Velocity: Maintain the same linear velocity of the mobile phase in your chromatography columns to preserve the separation profile.
-
Column Loading: Avoid overloading the chromatography column, as this will lead to poor separation. The maximum sample load will need to be determined empirically for your specific column and conditions.
-
Solvent Consumption: Optimize your solvent gradients to reduce the use of expensive and environmentally hazardous solvents.
-
Equipment: Ensure your pumps, columns, and fraction collectors are appropriately sized for the desired scale of purification.
Quantitative Data on this compound and Related Compounds
The yield of this compound can vary significantly based on the plant source, geographical location, and the extraction and purification methods employed. The following table provides an overview of extract yields from Tinospora cordifolia, a known source of this compound. Note: Data for this compound yield is scarce; therefore, total extract and columbin yields are provided as a reference.
| Plant Source | Plant Part | Extraction Method | Solvent | Yield | Reference |
| Tinospora cordifolia | Stems | Reflux | Water | 10% (w/w) | [2] |
| Tinospora cordifolia | Stems | Reflux | Water-Ethanol (1:1) | 12.3% (w/w) | [2] |
| Tinospora cordifolia | Roots | Soxhlet | Ethanol | 7% (w/w) | [3] |
| Tinospora cordifolia | Leaves | Maceration | Aqueous | 26.3% (w/w) | [4] |
| Tinospora cordifolia | Stem | Maceration | Aqueous | 24.1% (w/w) | [4] |
Experimental Protocols
Protocol 1: Lab-Scale Isolation of this compound
This protocol outlines a general procedure for the isolation of this compound from dried plant material.
1. Extraction: a. Coarsely powder the dried plant material (e.g., stems of Tinospora cordifolia). b. Extract the powdered material (100 g) with 70% ethanol (500 mL) using a Soxhlet apparatus for 6-8 hours. c. Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous crude extract.
2. Fractionation: a. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. b. Monitor the presence of this compound in each fraction using TLC. This compound is expected to be enriched in the chloroform and ethyl acetate fractions. c. Concentrate the this compound-rich fraction to dryness.
3. Column Chromatography: a. Pack a silica gel (200-300 mesh) column with n-hexane. b. Dissolve the dried fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the column. d. Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100). e. Collect fractions and monitor by TLC. Combine fractions containing this compound.
4. Preparative HPLC: a. Further purify the combined fractions using a preparative HPLC system equipped with a C18 column. b. Use a mobile phase of acetonitrile and water, with the ratio optimized to achieve separation from columbin and other impurities (a good starting point is a shallow gradient from 30% to 50% acetonitrile over 30 minutes). c. Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.
Protocol 2: Scaling Up this compound Purification
This protocol provides a framework for scaling up the purification of this compound from a lab-scale method.
1. Determine Scale-Up Factor: a. Decide on the desired batch size for the scaled-up process. b. The scale-up factor can be calculated based on the ratio of the cross-sectional areas of the preparative and analytical columns.
2. Optimize Column Loading: a. Before scaling up, determine the maximum sample load that can be applied to your analytical column without compromising the resolution between this compound and columbin. This will inform the loading capacity of the preparative column.
3. Adjust Flow Rate: a. To maintain the same linear velocity and, therefore, the same separation, the flow rate must be scaled up proportionally to the cross-sectional area of the column.
4. Gradient Adjustment: a. If using a gradient elution, the gradient time should be adjusted to maintain the same number of column volumes for each step of the gradient.
5. Equipment Considerations: a. Ensure that the preparative HPLC system, including the pump, injector, and column, is capable of handling the larger volumes and flow rates required for the scaled-up process.
Visualizations
Biosynthetic Pathway of Clerodane Diterpenes
Caption: Proposed biosynthetic pathway of clerodane furanoditerpenoids like this compound.
Experimental Workflow for this compound Isolation
Caption: A typical experimental workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative Effects of Tinospora Cordifolia Root Extract on Histopathological and Biochemical Changes Induced by Aflatoxin-B1 in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjppd.org [rjppd.org]
Technical Support Center: Method Development for Separating Isocolumbin Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting methods for the separation of isocolumbin (B3435002) and its isomers, primarily columbin (B190815). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and columbin?
The main difficulty lies in their structural similarity. This compound and columbin are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This results in very similar physicochemical properties, such as polarity and solubility, making their separation by standard chromatographic techniques challenging.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), and Supercritical Fluid Chromatography (SFC) are the most promising techniques for resolving this compound and columbin.[1][2][3][4] Chiral chromatography is specifically designed to separate enantiomers and other stereoisomers.[1] SFC can offer faster separations and is a more environmentally friendly option due to its use of supercritical carbon dioxide as the primary mobile phase.[2]
Q3: Can I use reversed-phase HPLC for this separation?
While reversed-phase HPLC is a common technique, achieving baseline separation of this compound and columbin on standard achiral columns (like C18) can be difficult due to their similar polarities. However, with careful method optimization, including the choice of organic modifier, mobile phase pH, and temperature, some degree of separation may be possible. For robust and reliable separation, chiral HPLC is the recommended approach.
Q4: What is the importance of separating these isomers in drug development?
Different stereoisomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One isomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, isolating and characterizing individual isomers is a critical step in drug development to ensure the safety and efficacy of a potential therapeutic agent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound isomers.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Resolution or Co-elution of Isomer Peaks
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | Switch to a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating furanoditerpenoid isomers.[1] |
| Suboptimal Mobile Phase Composition | Optimize the organic modifier: Test different organic solvents (e.g., methanol, ethanol (B145695), isopropanol (B130326), acetonitrile) and their ratios in the mobile phase. The choice of alcohol can significantly impact selectivity. Adjust mobile phase additives: For chiral separations, small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution. |
| Inadequate Temperature Control | Optimize column temperature: Temperature can affect the interactions between the analytes and the chiral stationary phase.[5][6] Experiment with a range of temperatures (e.g., 15-40°C) to find the optimal condition for separation. Lower temperatures often, but not always, improve chiral resolution.[6] |
| Flow Rate Too High | Decrease the flow rate. A lower flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution, although it will also increase the analysis time. |
Problem: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Use a highly deactivated column: Modern, high-purity silica (B1680970) columns with end-capping minimize exposed silanol (B1196071) groups that can cause tailing. Add a mobile phase modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) can reduce tailing. For acidic compounds, an acidic modifier like formic or acetic acid can improve peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, including tailing. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Supercritical Fluid Chromatography (SFC)
Problem: Insufficient Separation of Isomers
| Possible Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase | Screen a variety of chiral stationary phases. Polysaccharide-based CSPs are a good starting point for furanoditerpenoid isomers. |
| Suboptimal Modifier Composition | Vary the alcohol modifier: Test methanol, ethanol, and isopropanol as co-solvents with supercritical CO2. The type and percentage of the alcohol can dramatically alter selectivity. |
| Inappropriate Back Pressure | Optimize the back pressure. Back pressure in SFC influences the density of the mobile phase, which in turn affects analyte solubility and retention. |
| Temperature Not Optimized | Adjust the column temperature. Similar to HPLC, temperature is a critical parameter for optimizing chiral separations in SFC. |
Experimental Protocols
Preparative Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the preparative separation of this compound and columbin. Optimization will be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Column:
-
Preparative HPLC system with a UV detector.[2]
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series).
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A typical starting point is a 90:10 (v/v) ratio of hexane (B92381) to alcohol.
-
Degas the mobile phase thoroughly before use.
3. Sample Preparation:
-
Dissolve the crude extract or partially purified fraction containing the isomers in the mobile phase or a compatible solvent at a high concentration suitable for preparative injections.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
4. Chromatographic Conditions:
-
Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection Wavelength: Monitor the elution profile at a wavelength where both isomers have significant absorbance (e.g., 210 nm).
-
Injection Volume: Inject a small volume initially to assess the separation, then gradually increase the volume for preparative scale.
-
Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peaks of the individual isomers.
5. Post-run Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions of each isomer and evaporate the solvent under reduced pressure.
Chiral Supercritical Fluid Chromatography (SFC) Method
This protocol outlines a general approach for the analytical to semi-preparative scale separation of this compound and columbin using SFC.
1. Instrumentation and Column:
-
SFC system equipped with a back-pressure regulator and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column suitable for SFC.
2. Mobile Phase:
-
Primary Fluid: Supercritical carbon dioxide (CO₂).
-
Modifier: An alcohol such as methanol, ethanol, or isopropanol. A starting concentration of 10-20% modifier is common.
3. Sample Preparation:
-
Dissolve the sample in a small amount of the modifier or a compatible organic solvent.
4. Chromatographic Conditions:
-
Flow Rate: Typically 2-5 mL/min for an analytical scale column.
-
Back Pressure: Maintain a constant back pressure, typically in the range of 100-200 bar.
-
Column Temperature: Control the column temperature, often between 25-40°C.
-
Detection Wavelength: Monitor at a suitable UV wavelength (e.g., 210 nm).
5. Method Optimization:
-
Systematically vary the modifier percentage, back pressure, and temperature to achieve baseline separation of the isomers.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the separation of this compound and columbin under optimized chiral HPLC conditions. Actual results will vary depending on the specific experimental setup.
| Parameter | This compound | Columbin |
| Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | - | 1.8 |
| Tailing Factor (Tf) | 1.1 | 1.2 |
| Theoretical Plates (N) | 8500 | 8200 |
Visualizations
Caption: Workflow for preparative chiral HPLC separation of this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive Analysis of Isocolumbin's Bioactivity Across Diverse Cell Lines: A Comparative Guide
Our extensive search for quantitative data, including IC50 values, apoptosis rates, and specific protein expression changes induced by Isocolumbin, did not yield the specific experimental results necessary for a comprehensive comparative analysis. General studies on extracts of Tinospora cordifolia mention the presence of this compound among other bioactive compounds and demonstrate cytotoxic effects on certain cancer cell lines like HeLa cells. However, these studies do not isolate the specific contribution of this compound to the observed bioactivity.
Consequently, the creation of detailed comparative tables, experimental protocols, and signaling pathway diagrams as initially intended is not feasible due to the lack of specific research on this compound.
This guide will, therefore, pivot to a broader discussion on the known bioactivities of closely related compounds and the general therapeutic potential of natural products from the same chemical class, providing a foundational context for future research on this compound.
General Bioactivity of Related Furanoditerpenoids and Tinospora cordifolia Extracts
Extracts from Tinospora cordifolia, containing this compound, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. For instance, a dichloromethane (B109758) extract of the plant was shown to have a cytotoxic effect on HeLa cells in a dose-dependent manner. This suggests that compounds within the extract, potentially including this compound, possess anti-proliferative properties.
Further research is crucial to isolate this compound and investigate its specific bioactivities. Such studies would need to determine its IC50 values across a panel of cancer cell lines to understand its potency and selectivity. Moreover, experiments to elucidate its effects on cell cycle progression and apoptosis would shed light on its mechanism of action.
Future Directions for this compound Research
To build a comprehensive understanding of this compound's therapeutic potential, the following experimental avenues should be explored:
-
In Vitro Cytotoxicity Screening: Determination of IC50 values of purified this compound in a diverse panel of human cancer cell lines (e.g., breast, lung, colon, prostate, leukemia) and normal cell lines to assess its potency and cancer cell selectivity.
-
Cell Cycle Analysis: Investigation of the effect of this compound on cell cycle distribution using techniques like flow cytometry to identify potential cell cycle arrest at G0/G1, S, or G2/M phases.
-
Apoptosis Assays: Quantification of apoptotic cell death induced by this compound through methods such as Annexin V/Propidium Iodide staining and analysis of caspase activation.
-
Signaling Pathway Analysis: Identification of the molecular targets and signaling pathways modulated by this compound. This could involve techniques like Western blotting to examine the expression of key proteins in pathways commonly dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.
A proposed workflow for future investigations into the bioactivity of this compound is outlined below.
Unraveling Isocolumbin: A Comparative Guide to Published Research and Reproducibility
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Isocolumbin, a furanoditerpenoid found in the medicinal plant Tinospora cordifolia, has been cited for a range of potential therapeutic effects, including anti-cancer, anti-inflammatory, anti-diabetic, anti-viral, and immunomodulatory properties.[1][2] Despite these promising mentions, a thorough review of the scientific literature reveals a significant scarcity of dedicated research on this compound itself, posing a considerable challenge to assessing the reproducibility of its purported biological activities. This guide provides a comprehensive comparison of the available findings on this compound, contextualized with data from its more extensively studied isomer, Columbin, and highlights the critical need for further investigation.
Quantitative Data on Biological Activities
The available quantitative data for this compound is sparse and currently limited to in silico studies. In contrast, its isomer, Columbin, has been the subject of multiple in vitro and in vivo investigations, providing a baseline for the kind of experimental data required to substantiate the claims for this compound.
Table 1: Summary of Published Quantitative Data for this compound
| Biological Activity | Assay/Target | Test System | Result (IC50) | Reference |
| Antiviral | SARS-CoV-2 Main Protease (6Y84) | In silico molecular docking | < 1 µM | [3] |
| Antiviral | SARS-CoV-2 Surface Glycoprotein (6VSB) | In silico molecular docking | < 1 µM | [3] |
Table 2: Summary of Published Quantitative Data for the Related Compound Columbin
| Biological Activity | Assay/Target | Test System | Result (IC50) | Reference |
| Acetylcholinesterase Inhibition | Ellman's Method | In vitro | 1.2993 ± 0.17 mg/mL | [4] |
The lack of robust, reproducible in vitro and in vivo data for this compound is a significant gap in the current understanding of its therapeutic potential. The in silico findings, while encouraging, require experimental validation.
Experimental Protocols
To ensure the reproducibility of research findings, detailed and transparent experimental methodologies are paramount. Given the absence of specific, detailed protocols in published this compound research, we present a methodology for an acetylcholinesterase inhibition assay as reported for Columbin. This serves as an example of the level of detail required for future studies on this compound to ensure their findings can be independently replicated and verified.
Acetylcholinesterase (AChE) Inhibition Assay (as performed for Columbin)
This in vitro assay determines the potential of a compound to inhibit the activity of the acetylcholinesterase enzyme.
Materials:
-
Acetylcholinesterase (AChE) enzyme (0.28 U/mL)
-
This compound (or Columbin) test compound (e.g., 1 mg/mL)
-
5,5-dithio-bis(2-nitrobenzoic) acid (DTNB) (10 mM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 240 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Following incubation, add 20 µL of DTNB to each well to initiate the colorimetric reaction.
-
Measure the absorbance at 412 nm using a microplate reader over a period of 4 minutes at 30-second intervals.
-
The rate of reaction is monitored, and the percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control (without the inhibitor).
-
Eserine is typically used as a standard positive control.
-
Experiments should be performed in triplicate to ensure the reliability of the results.[1]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial. While the specific signaling pathways modulated by this compound have not been elucidated, its purported anti-inflammatory and anti-cancer activities suggest potential interaction with key cellular pathways commonly targeted by natural products.
Conclusion and Future Directions
The current body of scientific literature on this compound is insufficient to make definitive claims about its biological activities or to assess the reproducibility of any findings. While often mentioned in the context of the rich chemical diversity of Tinospora cordifolia, this compound itself remains largely understudied. The in silico data suggesting antiviral potential is a promising starting point, but it is imperative that these findings are now subjected to rigorous in vitro and in vivo validation.
For the field to move forward and for the therapeutic potential of this compound to be properly evaluated, future research should focus on:
-
Dedicated In Vitro and In Vivo Studies: Investigations into the specific biological effects of purified this compound are essential.
-
Transparent and Detailed Methodologies: Publishing detailed experimental protocols will be crucial for allowing independent verification and replication of findings, a cornerstone of scientific reproducibility.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its potential therapeutic applications.
-
Comparative Studies: Direct, head-to-head comparisons with its better-studied isomer, Columbin, could provide valuable insights into structure-activity relationships.
Without such dedicated and well-documented research, this compound will remain a compound of putative interest rather than one with evidence-based therapeutic potential. The scientific community is encouraged to address these knowledge gaps to unlock the true value of this natural product.
References
Validating the Antimicrobial Spectrum of Isocolumbin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of Isocolumbin, a naturally occurring furanoditerpenoid. While direct and comprehensive experimental data on the antimicrobial spectrum of isolated this compound is limited in publicly accessible literature, this document synthesizes available information on related compounds and plant extracts, offering a framework for future validation studies. The guide also includes detailed experimental protocols for determining antimicrobial activity.
Introduction to this compound
This compound is a furanoditerpenoid that has been isolated from various plant species, notably from the Menispermaceae family, including Tinospora and Chasmanthera species. Traditionally, extracts from these plants have been used in folk medicine for their purported therapeutic properties, including antimicrobial effects. Modern scientific investigations are beginning to explore the bioactive potential of their isolated constituents, such as this compound.
Comparative Antimicrobial Spectrum: An Overview
Due to the lack of specific minimum inhibitory concentration (MIC) data for isolated this compound against a broad range of microbes, this section presents a qualitative summary based on the known antimicrobial activities of furanoditerpenoids and extracts from plants containing this compound. For comparison, typical MIC ranges for the broad-spectrum antibiotic Ciprofloxacin and the common antifungal Fluconazole are provided.
Table 1: Qualitative Antimicrobial Spectrum Overview
| Antimicrobial Agent | Antibacterial Spectrum | Antifungal Spectrum | Antiviral Spectrum |
| This compound | Primarily reported against Gram-positive bacteria (based on general furanoditerpenoid activity). | Limited data available. | In silico studies suggest potential activity against SARS-CoV-2. |
| Ciprofloxacin | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Not applicable. | Not applicable. |
| Fluconazole | Not applicable. | Effective against a range of yeasts and some molds. | Not applicable. |
It is critical to note that the information on this compound is largely inferred and requires experimental validation.
Quantitative Data for Comparative Analysis
A comprehensive quantitative comparison is hampered by the absence of published MIC or 50% inhibitory concentration (IC50) values for isolated this compound against a standardized panel of microorganisms. The following tables provide reference MIC data for Ciprofloxacin and Fluconazole to serve as a benchmark for future studies on this compound.
Table 2: Antibacterial Spectrum of Ciprofloxacin (Reference)
| Bacterial Species | Type | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.12 - 2 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 4 |
| Escherichia coli | Gram-negative | ≤0.008 - 1 |
| Pseudomonas aeruginosa | Gram-negative | 0.06 - 4 |
| Haemophilus influenzae | Gram-negative | ≤0.004 - 0.5 |
Table 3: Antifungal Spectrum of Fluconazole (Reference)
| Fungal Species | Type | Typical MIC Range (µg/mL) |
| Candida albicans | Yeast | 0.25 - 4 |
| Candida glabrata | Yeast | 0.5 - 64 |
| Cryptococcus neoformans | Yeast | 2 - 16 |
| Aspergillus fumigatus | Mold | Often resistant |
Table 4: Antiviral Activity of this compound (In Silico Data)
| Virus | Target | Method | Reported IC50 |
| SARS-CoV-2 | Main Protease (Mpro) & Spike Glycoprotein | In Silico (Molecular Docking) | < 1 µM |
Disclaimer: The antiviral data for this compound is based on computational models and has not been confirmed by in vitro or in vivo experimental studies.
Experimental Protocols
To facilitate the validation of this compound's antimicrobial spectrum, the following is a detailed protocol for the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without antimicrobial)
-
Negative control (broth only)
-
Standard antimicrobial for comparison (e.g., Ciprofloxacin, Fluconazole)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized inoculum in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Add the diluted microbial inoculum to each well containing the antimicrobial dilutions, as well as to the positive control well.
-
The negative control well should only contain sterile broth.
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a conceptual signaling pathway that could be investigated for furanoditerpenoids like this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Hypothetical mechanism of action for this compound targeting bacterial cell processes.
Conclusion and Future Directions
The available evidence suggests that this compound, as a furanoditerpenoid, holds promise as an antimicrobial agent, particularly against Gram-positive bacteria. However, a significant gap exists in the scientific literature regarding its specific, quantitative antimicrobial spectrum. Rigorous experimental validation using standardized methods, such as the broth microdilution assay detailed in this guide, is essential to accurately define its efficacy against a broad panel of bacterial, fungal, and viral pathogens. Future research should focus on isolating pure this compound and systematically determining its MIC and IC50 values to enable a direct comparison with existing antimicrobial drugs and to elucidate its mechanism of action.
Unraveling the Molecular Targets of Isocolumbin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocolumbin, a natural furanoditerpenoid, has garnered interest for its potential therapeutic applications. While numerous computational studies have predicted its molecular targets, experimental validation remains limited. This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, comparing in silico predictions with available experimental data for the closely related compound, Columbin (B190815). We also present a comparative analysis of this compound's putative targets with established inhibitors, supported by detailed experimental protocols and pathway visualizations to facilitate further research and drug development.
Putative Molecular Targets of this compound: In Silico Evidence
Molecular docking studies have identified several potential protein targets for this compound, suggesting its involvement in various biological pathways. These computational predictions provide a valuable starting point for experimental validation.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | -10.1 | Diabetes, Obesity, Inflammation |
| Pancreatic α-amylase | -9.6 | Diabetes |
| α-glucosidase | -9.0 | Diabetes |
| Adiponectin | -9.0 | Diabetes, Obesity |
| SARS-CoV-2 Main Protease | Not specified | Antiviral |
| SARS-CoV-2 RNA-dependent RNA polymerase | Not specified | Antiviral |
| SARS-CoV-2 Surface Glycoprotein | Not specified | Antiviral |
Experimental Validation: Insights from the Related Compound Columbin
Direct experimental validation of this compound's binding to the aforementioned targets is not yet extensively documented in peer-reviewed literature. However, studies on the structurally similar compound, Columbin, offer valuable experimental insights into its anti-inflammatory properties.
A key study demonstrated that Columbin exerts its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. Notably, the study also confirmed that Columbin does not suppress the translocation of NF-κB, a critical transcription factor in the inflammatory response.[1]
Table 1: Experimental Activity of Columbin
| Molecular Target | Assay Type | Result |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme inhibition assay | 63.7 ± 6.4% inhibition at 100µM[1] |
| Cyclooxygenase-1 (COX-1) | In vitro enzyme inhibition assay | 18.8 ± 1.5% inhibition at 100µM[1] |
| Nitric Oxide (NO) Production | LPS/IFN-γ induced RAW264.7 macrophages | Inhibition of NO production[1] |
| NF-κB Translocation | Cellomics® NF-κB activation assay | No inhibition of NF-κB translocation[1] |
Comparative Analysis with Known Inhibitors
To provide context for the potential efficacy of this compound, the following tables compare the reported activities of standard inhibitors for its putative molecular targets.
Table 2: Comparison with Known PPAR-γ Agonists
| Compound | Type | IC50/EC50 |
| Rosiglitazone | Full Agonist | IC50 = 137.60 nM[2] |
| Pioglitazone | Full Agonist | Data varies by assay |
| VSP-51 | Partial Agonist | IC50 = 22.45 nM[2] |
Table 3: Comparison with Known α-Amylase Inhibitors
| Compound | IC50 |
| Acarbose | 5.19 mg/mL to 14.6 ± 1.70 mg/mL (Varies by study)[3][4] |
| Quercetin | 0.67 mg/mL[4] |
| Rutin | 1.71 mg/mL[4] |
Table 4: Comparison with Known α-Glucosidase Inhibitors
| Compound | IC50 |
| Acarbose | 0.1215 mg/mL to 465 ± 37 µg/mL (Varies by study)[4][5] |
| Quercetin | 5.1 µg/mL[4] |
| Rutin | 272 µg/mL[4] |
Table 5: Comparison with Known Acetylcholinesterase (AChE) Inhibitors
| Compound | IC50 |
| Galantamine | Varies by assay |
| Donepezil | Varies by assay |
| Rivastigmine | 501 ± 3.08 µM[6] |
| AChE-IN-64 | 52.8 nM[7] |
Table 6: Comparison with Known COX-2 Inhibitors
| Compound | Selectivity | IC50 |
| Celecoxib | Selective COX-2 | Varies by assay |
| Rofecoxib | Selective COX-2 | Varies by assay |
| Indomethacin | Non-selective | Varies by assay |
Experimental Protocols
For researchers aiming to validate the putative targets of this compound, detailed methodologies for key experiments are provided below.
PPAR-γ Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine if this compound can activate the PPAR-γ receptor.
-
Cell Line: HEK293T cells.
-
Materials:
-
pBIND-hPPARγ-LBD (plasmid expressing GAL4 DNA binding domain fused to human PPARγ ligand-binding domain).
-
pG5luc (plasmid containing a luciferase reporter gene under the control of GAL4 upstream activating sequences).
-
Lipofectamine 2000 (transfection reagent).
-
This compound and known PPAR-γ agonists (e.g., Rosiglitazone).
-
Luciferase Assay System.
-
-
Procedure:
-
Seed HEK293T cells in 24-well plates.
-
Co-transfect cells with pBIND-hPPARγ-LBD and pG5luc plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound or a known agonist.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
α-Amylase Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on pancreatic α-amylase activity.
-
Materials:
-
Porcine pancreatic α-amylase.
-
Starch solution (1% w/v) in phosphate (B84403) buffer (pH 6.9).
-
Dinitrosalicylic acid (DNS) reagent.
-
This compound and Acarbose (positive control).
-
-
Procedure:
-
Pre-incubate varying concentrations of this compound or Acarbose with α-amylase solution for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
α-Glucosidase Inhibition Assay
-
Objective: To evaluate the inhibitory activity of this compound against α-glucosidase.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Phosphate buffer (pH 6.8).
-
This compound and Acarbose (positive control).
-
-
Procedure:
-
Pre-incubate varying concentrations of this compound or Acarbose with α-glucosidase solution for 10 minutes at 37°C.
-
Initiate the reaction by adding pNPG.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the inhibitory effect of this compound on AChE.
-
Materials:
-
Acetylcholinesterase (from electric eel).
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
This compound and a known AChE inhibitor (e.g., Donepezil).
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound or the standard inhibitor.
-
Add the AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
Visualizing the Pathways and Processes
To further elucidate the potential mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for target validation.
Caption: Anti-inflammatory pathway showing Columbin's inhibition of COX-2 and iNOS, but not NF-κB translocation.
Caption: A stepwise experimental workflow for the validation of putative molecular targets identified through in silico methods.
Conclusion
The exploration of this compound's molecular targets is still in its nascent stages, with current evidence primarily derived from computational predictions. The experimental data available for the related compound, Columbin, suggests that the anti-inflammatory properties of this class of furanoditerpenoids may be mediated through the inhibition of COX-2 and nitric oxide production, independent of the NF-κB signaling pathway. This guide provides a framework for future research by summarizing existing knowledge, offering comparative data with established inhibitors, and detailing essential experimental protocols. Further in vitro and in vivo studies are imperative to definitively confirm the molecular targets of this compound and to unlock its full therapeutic potential.
References
- 1. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Isocolumbin: A Comparative Analysis of In Silico Predictions and Experimental Evidence for its Bioactive Potential
A notable gap exists in the current scientific literature regarding the experimental validation of Isocolumbin's biological activities. While numerous computational studies predict its therapeutic potential, particularly in anti-inflammatory and anti-cancer applications, a comprehensive body of in vitro and in vivo research is lacking. This guide provides a comparative analysis of the available in silico data for this compound alongside the experimental findings for its closely related structural analog, Columbin (B190815), to offer researchers, scientists, and drug development professionals a clear perspective on the current state of research and to highlight future research directions.
Summary of Quantitative Data
The available quantitative data for this compound is primarily derived from computational models, whereas experimental data is more readily available for Columbin. The following tables summarize the key findings to facilitate a comparative assessment of their predicted and observed biological activities.
Table 1: In Silico Data for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted IC50 | Study Type | Therapeutic Area |
| Pancreatic α-amylase | -9.6 | - | Molecular Docking | Diabetes |
| α-glucosidase | -9.0 | - | Molecular Docking | Diabetes |
| Adiponectin | -9.0 | - | Molecular Docking | Diabetes/Obesity |
| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | -10.1 | - | Molecular Docking | Diabetes/Obesity |
| SARS-CoV-2 Main Protease (6Y84) | - | < 1µM | Molecular Docking | Antiviral |
| SARS-CoV-2 Surface Glycoprotein (6VSB) | - | < 1µM | Molecular Docking | Antiviral |
Table 2: Experimental Data for Columbin
| Assay | Result | Cell Line/Model | Study Type | Therapeutic Area |
| Acetylcholinesterase (AChE) Inhibition | IC50: 1.2993 ± 0.17 mg/mL | - | In Vitro | Neurodegenerative Disease |
| Cyclooxygenase-1 (COX-1) Inhibition | 18.8 ± 1.5% inhibition at 100µM | - | In Vitro | Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) Inhibition | 63.7 ± 6.4% inhibition at 100µM | - | In Vitro | Anti-inflammatory |
| Nitric Oxide (NO) Production Inhibition | Significant inhibition | LPS/IFN-γ induced RAW264.7 macrophages | In Vitro | Anti-inflammatory |
| Carrageenan-induced Paw Edema | Significant inhibition | Mice | In Vivo | Anti-inflammatory |
Comparative Analysis of Bioactivities
The in silico data for this compound suggests a strong potential for its application in managing diabetes, obesity, and viral infections. The predicted high binding affinities to key enzymes and proteins in these pathways are promising. However, without experimental validation, these remain theoretical.
In contrast, Columbin has demonstrated tangible biological effects in laboratory settings. Its ability to inhibit acetylcholinesterase suggests a potential role in neuroprotective strategies.[1] Furthermore, the significant in vitro and in vivo anti-inflammatory activity of Columbin, through the inhibition of COX-2 and nitric oxide production, provides a solid foundation for its development as an anti-inflammatory agent.[2][3] One study noted that a fraction containing this compound, among other compounds, exhibited anti-inflammatory properties, but did not isolate the specific contribution of this compound.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited for Columbin are provided below to support the design of future research on this compound.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of Columbin on AChE was determined using the Ellman colorimetric method. The reaction mixture in a 96-well plate contained 240 µL of 50 mM Tris-HCl buffer (pH 8.0), 20 µL of Columbin (1 mg/mL), and 20 µL of AChE enzyme (0.28 U/mL). Following a 30-minute incubation at 37°C, 20 µL of 10 mM 5,5-dithio-bis(2-nitrobenzoic) acid (DTNB) was added. The change in absorbance was monitored at 412 nm for 4 minutes at 30-second intervals using a microplate reader. Eserine was used as the standard control.[1]
Cyclooxygenase (COX) Inhibition Assay
The in vitro COX-1 and COX-2 inhibitory activities of Columbin were assessed using a biochemical kit. The assay measures the prostaglandin (B15479496) biosynthesis catalyzed by COX enzymes. Columbin at a concentration of 100µM was tested for its ability to inhibit the activity of both COX-1 and COX-2.[3]
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
RAW264.7 macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the production of nitric oxide. The effect of Columbin on NO production was examined by treating the cells with the compound prior to stimulation. The concentration of nitrite, a stable product of NO, in the cell culture supernatant was measured to determine the level of NO production.[2][3]
Carrageenan-Induced Paw Edema in Mice
The in vivo anti-inflammatory effect of Columbin was evaluated using the carrageenan-induced paw edema model in mice. Edema was induced by injecting carrageenan into the plantar surface of the mouse hind paw. Columbin was administered to the mice prior to the carrageenan injection. The paw volume was measured at different time points after the injection to assess the reduction in edema, which is indicative of anti-inflammatory activity.[2][3]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of compounds like Columbin are often mediated through the modulation of key signaling pathways. The NF-κB signaling pathway is a central regulator of inflammation. While the direct effect of this compound on this pathway has not been experimentally determined, studies on Columbin indicate it does not suppress NF-κB translocation.[3]
Below are diagrams illustrating the NF-κB signaling pathway and a general experimental workflow for assessing anti-inflammatory activity.
Caption: NF-κB Signaling Pathway.
Caption: Experimental Workflow for Anti-inflammatory Activity Assessment.
Conclusion and Future Directions
The compilation of available data underscores a significant opportunity for further research into the experimental validation of this compound's biological activities. While in silico studies provide a strong theoretical basis for its therapeutic potential, there is a pressing need for in vitro and in vivo studies to confirm these predictions.
Future research should prioritize:
-
Isolation and Purification: Establishing a reliable source and method for obtaining pure this compound is a critical first step.
-
In Vitro Validation: Conducting a range of in vitro assays, such as those detailed for Columbin, to determine this compound's IC50 values for relevant enzymes and its effects on cellular pathways like NF-κB.
-
In Vivo Efficacy and Toxicity: Progressing to animal models to assess the efficacy, safety, and pharmacokinetic profile of this compound.
-
Comparative Studies: Directly comparing the biological activities of this compound and Columbin in the same experimental setups to elucidate the impact of their structural differences on their therapeutic potential.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.
References
Independent Verification of Isocolumbin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of isocolumbin (B3435002), a furanoditerpenoid natural product, with related compounds and established therapeutic agents. The information is compiled from preclinical studies to offer a preliminary verification of its efficacy in anti-inflammatory, anticancer, and neuroprotective applications. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.
Comparative Analysis of Bioactivity
This compound is a natural compound found in plants of the Tinospora genus, which are known for their traditional medicinal uses. While research on this compound is still emerging, studies on the related and co-occurring compound, columbin (B190815), as well as other bioactive molecules from the same plant sources like palmatine (B190311) and berberine, provide a basis for comparison.
Anti-Inflammatory Activity
Inflammation is a key factor in numerous diseases. The anti-inflammatory potential of this compound and its analogs is evaluated by their ability to inhibit key inflammatory mediators and pathways. A methanol (B129727) extract containing this compound has demonstrated significant anti-inflammatory activity in vivo, with a 76.25% inhibition of carrageenan-induced paw edema in mice at a dose of 200 mg/kg[1].
| Compound | Assay | Target/Cell Line | Result |
| Columbin | Enzyme Inhibition Assay | COX-1 | 18.8 ± 1.5% inhibition at 100µM[1] |
| Enzyme Inhibition Assay | COX-2 | 63.7 ± 6.4% inhibition at 100µM[1] | |
| NF-κB Translocation Assay | RAW264.7 macrophages | No inhibition of NF-κB translocation[1][2] | |
| Palmatine | IL-6 and IL-1β Secretion | LPS-stimulated RAW264.7 cells | Dose-dependent downregulation[3] |
Anticancer Activity
The cytotoxic effects of this compound and related compounds against various cancer cell lines are a key indicator of their anticancer potential. While specific IC50 values for this compound are not yet widely reported, data for co-occurring alkaloids provide a benchmark for its potential efficacy.
| Compound | Cell Line | IC50 Value |
| Palmatine | HT-29 (Colon Cancer) | 68.3 µM[4] |
| SW-480 (Colon Cancer) | 72.6 µM[4] | |
| Berberine | HCC70 (Breast Cancer) | 0.19 µM[5] |
| BT-20 (Breast Cancer) | 0.23 µM[5] | |
| MDA-MB-468 (Breast Cancer) | 0.48 µM[5] | |
| MDA-MB-231 (Breast Cancer) | 16.7 µM[5] | |
| MG-63 (Osteosarcoma) | 77.08 µM (24h), 12.42 µM (48h)[6] |
Neuroprotective Activity
Neuroprotection is a critical therapeutic area, and natural compounds are being extensively investigated for their potential to combat neurodegenerative diseases. The acetylcholinesterase (AChE) inhibitory activity of these compounds is a common metric for assessing their potential in treating conditions like Alzheimer's disease.
| Compound | Assay | Target | IC50 Value |
| Palmatine | Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | 36.6 µM[3] |
| Jatrorrhizine | H2O2-induced cell injury | PC12 cells | Neuroprotective effect observed at 0.01-10.0 µM[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
Quantification of Nitric Oxide:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Equal volumes of the supernatant and Griess reagent are mixed and incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound on cancer cells.
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HT-29, MCF-7) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Assay Procedure:
-
Following treatment, the media is removed, and a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT-containing medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related furanoditerpenoids are often attributed to their modulation of key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including iNOS and COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Isocolumbin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocolumbin (B3435002), a furanoditerpenoid lactone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and potential anticancer properties. As a member of the clerodane diterpene family, its complex structure offers multiple points for chemical modification, paving the way for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related furanoditerpenoid derivatives, supported by available experimental data. It is important to note that while extensive SAR studies on a broad range of this compound derivatives are still emerging, valuable insights can be drawn from the analysis of closely related compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs is predominantly evaluated through cytotoxicity assays against various cancer cell lines and anti-inflammatory assays. The following table summarizes the available quantitative data for this compound and related clerodane diterpenoids to highlight key SAR observations.
| Compound/Derivative | Core Structure | Modification(s) | Biological Activity | Cell Line/Assay | IC50 (µM) |
| This compound | Furanoditerpenoid | - | Anti-inflammatory | Carrageenan-induced paw edema | - |
| Columbin (B190815) | Furanoditerpenoid | Isomer of this compound | Anti-inflammatory | Carrageenan-induced paw edema | - |
| Cytotoxic | HeLa, A549, MCF7 | >100 | |||
| 8-epi-isocolumbin B | Furanoditerpenoid | Epimer at C-8 | Anti-inflammatory | NO production in RAW 264.7 cells | 12.5 ± 0.5 |
| 12-epi-isocolumbin B | Furanoditerpenoid | Epimer at C-12 | Anti-inflammatory | NO production in RAW 264.7 cells | 16.4 ± 0.7 |
| Crispene F | cis-clerodane | 6/6/5 heterocyclic system | STAT3 dimerization inhibitor | - | - |
| Crispene G | cis-clerodane | 6/6/5 heterocyclic system | STAT3 dimerization inhibitor | - | - |
Key SAR Observations:
-
The stereochemistry at various positions of the clerodane core significantly influences biological activity. For instance, epimerization at C-8 and C-12 in this compound B analogs resulted in potent inhibition of nitric oxide production, indicating the importance of the spatial arrangement of substituents for anti-inflammatory effects.[1]
-
The furan (B31954) ring is a common feature in many biologically active clerodane diterpenoids and is considered crucial for their activity. Modifications to this ring system are likely to impact potency.
-
The lactone functional groups present in this compound and columbin are potential sites for chemical derivatization to modulate activity and pharmacokinetic properties.
-
For cis-clerodane furanoditerpenoids, the presence of a 6/6/5 heterocyclic system and a butenolide ring has been associated with inhibitory activity against ATP-citrate lyase (ACLY).[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound and related derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide (B372717) solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined. A cytotoxicity assay (e.g., MTT) is also performed in parallel to ensure that the observed NO inhibition is not due to cell death.[1]
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the key aspects of SAR studies for this compound derivatives, the following diagrams have been generated.
Caption: Key modification sites on the this compound scaffold for SAR studies.
Caption: General experimental workflow for SAR studies of this compound derivatives.
Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.
References
Safety Operating Guide
Navigating the Disposal of Isocolumbin: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of isocolumbin (B3435002) and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Protective Clothing: A lab coat should be worn to prevent skin contact.
This compound Waste Management: A Step-by-Step Approach
The following steps outline a comprehensive procedure for the collection, storage, and disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Designation: In the absence of specific data to the contrary, all this compound waste, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips, vials), should be treated as hazardous chemical waste.
-
Segregation: this compound waste should be collected in a dedicated and clearly labeled waste container, separate from other chemical waste streams, to prevent any potential reactions.
Step 2: Waste Collection and Storage
-
Container Selection: Utilize a chemically compatible container that is in good condition, leak-proof, and has a secure, tight-fitting lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label should clearly identify the contents as "this compound Waste" and include the date accumulation started.
-
Secure Storage: The waste container should be kept closed at all times, except when adding waste. It should be stored in a designated satellite accumulation area within the laboratory.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, wipes, and bench paper should be collected in a designated hazardous waste container for solid debris.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of these solutions down the drain.[1]
Step 4: Final Disposal Procedures
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] They are responsible for ensuring that the waste is managed and disposed of in compliance with all local, state, and federal regulations.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.
Quantitative Disposal Considerations
While specific quantitative data for this compound disposal is not available, the following table summarizes general best practices for chemical waste management that should be applied.
| Parameter | Guideline | Rationale |
| pH of Aqueous Solutions | Adjust to a neutral pH range (6-8) before collection, if safe to do so. | To prevent corrosion of storage containers and plumbing if accidental release occurs. Note that neutralization itself can generate heat or off-gassing and should be done with caution. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To allow for vapor expansion and prevent spills. |
| Satellite Accumulation Time | Adhere to institutional and regulatory limits for how long waste can be stored in the lab. | To ensure timely and safe disposal of hazardous materials. |
Experimental Protocol for Waste Neutralization (General Guidance)
This is a general procedure for neutralizing acidic or basic aqueous waste solutions. It should be performed with caution and only if the identity and reactivity of the waste components are well understood.
-
Preparation: Conduct the procedure in a chemical fume hood while wearing appropriate PPE. Have spill control materials readily available.
-
Dilution: If concentrating the waste, slowly add the waste to a large volume of cold water in a suitable container.
-
Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric or sulfuric acid for bases) while stirring. Monitor the pH of the solution continuously.
-
Temperature Control: Be aware that neutralization reactions can be exothermic. If the solution heats up significantly, slow the addition of the neutralizing agent and allow the solution to cool.
-
Final pH Adjustment: Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Collection: Once neutralized, the solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste segregation and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
